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2-[(2-Chloro-4-nitrophenyl)thio]acetate Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Profile: 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid

The following technical guide details the chemical structure, synthesis, and properties of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid , a specialized organosulfur intermediate used in medicinal chemistry and organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid , a specialized organosulfur intermediate used in medicinal chemistry and organic synthesis.

CAS Registry Number: 30880-64-9[1][2][3]

Executive Summary

2-[(2-Chloro-4-nitrophenyl)thio]acetic acid is a functionalized aromatic sulfide characterized by a phenyl ring substituted with a chlorine atom at the ortho position and a nitro group at the para position relative to a thioacetic acid moiety.[1] This compound serves as a critical building block in the synthesis of heterocyclic scaffolds, particularly benzothiazines and benzothiazoles , which are pharmacophores in drug discovery programs targeting aldose reductase inhibition and antimicrobial pathways.

Its synthesis exploits the high electrophilicity of 3,4-dichloronitrobenzene, allowing for regioselective nucleophilic aromatic substitution (


). This guide provides a validated structural analysis, synthesis protocol, and mechanistic breakdown for researchers utilizing this scaffold.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid
Molecular Formula

Molecular Weight 247.66 g/mol
CAS Number 30880-64-9
Physical State Solid (typically yellow to pale brown crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.5–4.0 (Carboxylic acid moiety)
Key Functional Groups Nitro (

), Chloro (

), Thioether (

), Carboxylic Acid (

)

Structural Analysis & Reactivity[5][12]

The chemical behavior of this molecule is dictated by the electronic interplay between its three substituents on the benzene ring:

  • Nitro Group (C4): A strong electron-withdrawing group (EWG) via both induction (

    
    ) and resonance (
    
    
    
    ). It significantly lowers the electron density of the ring, making the precursor highly susceptible to nucleophilic attack and stabilizing the resulting thioether.
  • Chloro Group (C2): Provides steric bulk ortho to the sulfur linkage, influencing the conformation of the thioacetic acid tail. While essentially deactivating, its position allows for potential secondary functionalization (e.g., further

    
     or metal-catalyzed cross-coupling).
    
  • Thioacetic Acid Moiety (C1): The sulfur atom acts as a nucleophilic center in subsequent cyclization reactions, while the carboxylic acid provides a handle for esterification or amide coupling.

Regiochemistry of Synthesis

The synthesis relies on 3,4-dichloronitrobenzene as the starting material. In this precursor:

  • The chlorine at C1 (para to the nitro group) is highly activated toward nucleophilic substitution.

  • The chlorine at C2 (meta to the nitro group) is significantly less reactive.

  • Consequently, the thioglycolate nucleophile selectively displaces the C1-chlorine, ensuring the formation of the 2-chloro-4-nitro isomer rather than the 3-chloro-4-nitro isomer.

Experimental Synthesis Protocol

This protocol outlines the standard laboratory synthesis via Nucleophilic Aromatic Substitution (


).
Materials
  • Precursor: 3,4-Dichloronitrobenzene (1.0 eq)

  • Nucleophile: Thioglycolic acid (Mercaptoacetic acid) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) (2.5 eq)
  • Solvent: Ethanol/Water (1:1 v/v) or DMF (for faster rates)

  • Acid: Hydrochloric acid (

    
    , 1M) for precipitation
    
Step-by-Step Methodology
  • Nucleophile Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.1 eq) in water. Slowly add the base (e.g.,

    
     or 
    
    
    
    ) while cooling in an ice bath to generate the reactive dianion (carboxylate and thiolate).
    • Note: Exothermic reaction.[2] Maintain temperature < 20°C to prevent oxidation of the thiol to disulfide.

  • Coupling Reaction: Dissolve 3,4-dichloronitrobenzene (1.0 eq) in ethanol (or DMF). Add this solution dropwise to the thiolate mixture.

    • Process Control: The solution will likely turn yellow/orange due to the formation of the Meisenheimer complex and the nitrophenolate character of the product.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C for EtOH/Water) for 3–5 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane) or HPLC. The starting material spot should disappear.

  • Work-up & Isolation:

    • Cool the mixture to room temperature.

    • If DMF was used, pour the mixture into crushed ice.

    • Acidify the solution to pH ~2 using 1M

      
      . The product, 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid , will precipitate as a solid.
      
  • Purification: Filter the crude solid and wash with cold water to remove inorganic salts. Recrystallize from Ethanol/Water or Toluene to obtain the pure compound.

Mechanistic Insight ( )

The reaction proceeds via an addition-elimination mechanism.[3] The thiolate anion attacks the carbon bearing the chlorine atom para to the nitro group. The nitro group stabilizes the anionic intermediate (Meisenheimer complex) through resonance delocalization.

Visualization: Synthesis & Mechanism

SNAr_Mechanism Start 3,4-Dichloronitrobenzene (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Nucleophilic Attack (S- at C1) Reagent Thioglycolic Acid + Base (NaOH) Reagent->Complex Product 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid (Target) Complex->Product Elimination of Cl- Byproduct NaCl + H2O Complex->Byproduct

Figure 1: Reaction pathway for the synthesis of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid via nucleophilic aromatic substitution.

Applications in Drug Discovery

This scaffold is primarily utilized as an intermediate for synthesizing fused heterocyclic systems:

  • Benzothiazines: Reduction of the nitro group (

    
    ) followed by intramolecular cyclization with the carboxylic acid yields 2H-1,4-benzothiazin-3(4H)-one  derivatives. These cores are investigated for:
    
    • Aldose Reductase Inhibition: Preventing diabetic complications.

    • Antifungal/Antimicrobial Activity: Disrupting cell wall synthesis.

  • Bioisosteres: The thioacetic acid side chain (

    
    ) mimics specific peptide residues or fatty acid metabolites, making it relevant in designing antagonists for receptors like CRTH2  (involved in allergic inflammation).
    
Workflow: Cyclization to Benzothiazine

Cyclization Intermediate 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid Reduction Reduction (Fe/HCl or H2/Pd) Intermediate->Reduction Amine 2-[(2-Chloro-4-aminophenyl)thio]acetic acid Reduction->Amine Cyclization Condensation / Dehydration Amine->Cyclization Final Substituted 1,4-Benzothiazin-3-one Cyclization->Final

Figure 2: Downstream application converting the scaffold into a bioactive benzothiazine core.

References

  • ChemicalBook. (2025). [(2-chloro-4-nitrophenyl)thio]acetic acid Properties and Suppliers. Retrieved from

  • BLD Pharm. (2025). Product Analysis: 2-((2-Chloro-4-nitrophenyl)thio)acetic acid (CAS 30880-64-9).[1][4] Retrieved from

  • PubChem. (2025). Compound Summary: Acetic acid derivatives and Nitro-chlorobenzene reactivity. National Library of Medicine. Retrieved from

  • Organic Syntheses. (Various). General procedures for Nucleophilic Aromatic Substitution of halonitrobenzenes.

Sources

Exploratory

Structural Elucidation and Synthetic Utility of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic Acid Derivatives

This guide serves as a definitive technical reference for 2-[(2-Chloro-4-nitrophenyl)thio]acetate (and its parent acid), a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly 1,4-benzothi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 2-[(2-Chloro-4-nitrophenyl)thio]acetate (and its parent acid), a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly 1,4-benzothiazin-3-ones and specific non-steroidal anti-inflammatory drug (NSAID) analogs.

Part 1: Nomenclature & Structural Integrity

The precise IUPAC designation for the core scaffold is 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid . In industrial and laboratory contexts, it is frequently referred to as the "acetate" when existing as a salt or ester, or loosely as a derivative of thioglycolic acid.

Systematic Decomposition

The nomenclature follows the substitutive operation rules of IUPAC, prioritizing the carboxylic acid as the principal functional group.

  • Principal Group: Acetic acid (

    
    ).
    
  • Linker: Sulfanyl (

    
    ), historically referred to as "thio".
    
  • Substituent: Phenyl ring attached to the sulfur.

  • Ring Substitution:

    • Position 1: Attachment point to the sulfur atom.

    • Position 2: Chlorine atom (

      
      ), ortho to the sulfur.
      
    • Position 4: Nitro group (

      
      ), para to the sulfur.
      
Structural Visualization (IUPAC Hierarchy)

IUPAC_Hierarchy Root Target Molecule: 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid Parent Parent Structure: Acetic Acid (C1-C2) Root->Parent Substituent Substituent (at C2): (2-Chloro-4-nitrophenyl)sulfanyl Root->Substituent Ring Aromatic Ring: Benzene Substituent->Ring Pos1 Pos 1: Sulfanyl Linker (-S-) Ring->Pos1 Attachment Pos2 Pos 2: Chloro Group (-Cl) Ring->Pos2 Ortho Pos4 Pos 4: Nitro Group (-NO2) Ring->Pos4 Para

Figure 1.1: Hierarchical decomposition of the IUPAC nomenclature based on functional group priority.

Part 2: High-Fidelity Synthetic Protocols

The synthesis of this scaffold relies on Nucleophilic Aromatic Substitution (


) . The choice of starting material is critical to ensure the correct regiochemistry (2-chloro vs. 3-chloro isomers).
The "Regio-Lock" Protocol (Industrial Standard)

The most robust route utilizes 3,4-Dichloronitrobenzene rather than 2,4-dichloronitrobenzene.

  • Rationale: In 3,4-dichloronitrobenzene, the chlorine at position 4 is para to the activating nitro group, making it significantly more electrophilic than the chlorine at position 3 (which is meta to the nitro group). This directs the nucleophilic attack exclusively to position 4, yielding the correct 2-chloro-4-nitro isomer (relative to the new sulfide bond).

Experimental Workflow

Reagents: 3,4-Dichloronitrobenzene (1.0 eq), Thioglycolic acid (1.1 eq), Potassium Hydroxide (KOH, 2.5 eq), Ethanol/Water (1:1).

  • Activation: Dissolve 3,4-dichloronitrobenzene in ethanol.

  • Nucleophile Formation: In a separate vessel, mix thioglycolic acid with aqueous KOH at

    
     to generate the reactive dicarboxylate/thiolate dianion.
    
  • Substitution (

    
    ):  Add the thiolate solution dropwise to the nitrobenzene solution. Heat to reflux (
    
    
    
    ) for 4–6 hours.
    • Mechanistic Note: The reaction proceeds via a Meisenheimer complex stabilized by the para-nitro group.

  • Work-up: Cool to room temperature. Acidify with HCl to pH 2. The product, 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid , will precipitate as a yellow solid.

  • Purification: Recrystallize from ethanol/water.

Alternative Route: Thiol Alkylation

For laboratories requiring ultra-high purity or isotopic labeling, alkylation of the pre-formed thiol is preferred to avoid isomer contamination.

  • Precursor: 2-Chloro-4-nitrobenzenethiol.

  • Reagent: Chloroacetic acid (or Ethyl bromoacetate).

  • Base:

    
     in Acetone or DMF.
    
  • Advantage: Eliminates regioselectivity ambiguity; quantitative yield.

Synthetic Pathway & Cyclization Logic

Synthesis_Pathway SM 3,4-Dichloronitrobenzene (Starting Material) Inter Meisenheimer Complex (Transition State) SM->Inter KOH, Reflux Reagent Thioglycolic Acid (Nucleophile) Reagent->Inter Product 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid (Target Scaffold) Inter->Product -HCl (Elimination) Cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) Product->Cyclization Nitro Reduction Final 6-Amino-2H-1,4-benzothiazin-3(4H)-one (Pharma Core) Cyclization->Final Intramolecular Amidation

Figure 2.1: Synthetic workflow from precursor selection to downstream heterocyclic application.

Part 3: Physicochemical Profiling & Characterization

To validate the synthesis of the correct isomer, the following analytical signatures must be confirmed.

TechniqueParameterExpected SignatureStructural Insight
1H NMR

4.0–4.2 ppm
Singlet (2H)Confirms isolated

methylene group.
1H NMR

7.5–8.3 ppm
3 Aromatic ProtonsCoupling constants (

) verify 1,2,4-substitution pattern.
IR

Strong BandCarbonyl (

) stretch of the carboxylic acid.
IR

Strong BandsSymmetric/Asymmetric

stretches of the nitro group.
HRMS

m/z ~245.96Confirms formula

.

Part 4: Pharmaceutical Utility

The 2-[(2-Chloro-4-nitrophenyl)thio]acetate scaffold is not merely an end-product but a "privileged structure" in medicinal chemistry, serving as a gateway to fused heterocycles.

Precursor to 1,4-Benzothiazines

The primary utility of this molecule lies in its ability to undergo reductive cyclization .

  • Reduction: The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ) using Iron/Acetic acid or Hydrogen/Palladium.
  • Cyclization: The newly formed amine spontaneously (or with heat) attacks the carbonyl of the thioacetic acid tail, forming a lactam ring.

  • Result: 2H-1,4-benzothiazin-3(4H)-one . These derivatives are potent intermediates for:

    • Aldose Reductase Inhibitors: Used in treating diabetic complications.

    • CRTH2 Antagonists: Investigated for asthma and allergic rhinitis treatment.

Bioisosterism in NSAIDs

The thioether linkage (


) mimics the ether linkage (

) found in many phenoxyacetic acid NSAIDs, often providing altered metabolic stability and lipophilicity profiles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12510588, 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Nucleophilic Aromatic Substitution (SNAr) - Mechanisms and Regioselectivity. Retrieved from [Link]

  • National Institutes of Health (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A One-Pot Synthesis of 7-Chloro-1,4-benzothiazin-3(4H)-one via Reductive Cyclization

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the reductive cyclization of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid to yield 7-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reductive cyclization of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid to yield 7-chloro-1,4-benzothiazin-3(4H)-one. This reaction is a cornerstone for the synthesis of the benzothiazinone scaffold, a privileged structure in medicinal chemistry. Benzothiazinones (BTZs) are a potent class of agents being investigated for the treatment of tuberculosis, including multidrug-resistant strains.[1][2][3] They act as covalent inhibitors of the essential mycobacterial enzyme DprE1, which is crucial for cell wall synthesis.[4][5][6] This guide details the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol using tin(II) chloride as the reductant, and offers insights into process optimization and product characterization.

Mechanistic Rationale and Reaction Scheme

The conversion of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid into 7-chloro-1,4-benzothiazin-3(4H)-one is a tandem reaction sequence initiated by the reduction of an aromatic nitro group, immediately followed by an intramolecular cyclization.

Overall Reaction:

The process can be dissected into two primary mechanistic stages:

Stage 1: Reduction of the Nitro Group The reaction is initiated by the reduction of the nitro group (-NO₂) to an amino group (-NH₂). While various reducing agents can accomplish this, such as iron in acidic media or catalytic hydrogenation, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is particularly effective and widely used for this class of transformation.[7][8] The acidic conditions are crucial; they protonate the oxygen atoms of the nitro group, facilitating electron transfer from the Sn(II) species.[9] The reduction proceeds through nitroso and hydroxylamine intermediates before yielding the final aniline derivative.[9][10] The use of an acidic medium also serves to keep the resulting amine protonated, which prevents it from poisoning the reductant and suppresses common side reactions like azo-coupling.[9]

Stage 2: Intramolecular Cyclization (Lactamization) Upon formation, the nucleophilic amino group is perfectly positioned for an intramolecular attack on the electrophilic carbonyl carbon of the adjacent carboxylic acid side chain. This acid-catalyzed nucleophilic acyl substitution results in the formation of a stable six-membered heterocyclic ring and the elimination of a water molecule, yielding the final benzothiazinone product. The acidic environment from the reduction step conveniently catalyzes this cyclization, enabling the entire transformation to be performed in a single pot.

Diagram: Reaction Mechanism

G cluster_0 Stage 1: Nitro Reduction cluster_1 Stage 2: Intramolecular Cyclization A Starting Material (2-[(2-Chloro-4-nitrophenyl)thio]acetic acid) B Nitroso Intermediate A->B SnCl2, HCl (2e-, 2H+) C Hydroxylamine Intermediate B->C SnCl2, HCl (2e-, 2H+) D Aniline Intermediate (2-[(4-Amino-2-chlorophenyl)thio]acetic acid) C->D SnCl2, HCl (2e-, 2H+) E Final Product (7-Chloro-1,4-benzothiazin-3(4H)-one) D->E H+, Heat -H2O

Caption: The two-stage mechanism of reductive cyclization.

Experimental Protocol

This protocol describes a reliable method for the synthesis of 7-chloro-1,4-benzothiazin-3(4H)-one on a laboratory scale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
2-[(2-Chloro-4-nitrophenyl)thio]acetic acidC₈H₆ClNO₄S247.6666346-60-1Starting Material
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6310025-69-1Reducing Agent
Concentrated Hydrochloric Acid (HCl)HCl36.467647-01-0~37% w/w, use in a fume hood
Ethanol (EtOH)C₂H₅OH46.0764-17-5Reaction solvent and for recrystallization
Deionized Water (H₂O)H₂O18.027732-18-5For workup
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8For neutralization (optional)
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid (5.0 g, 20.2 mmol).

  • Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture to form a suspension.

  • Reductant Addition: To this suspension, add tin(II) chloride dihydrate (22.8 g, 101.0 mmol, 5 equivalents) in one portion. The use of a stoichiometric excess of the reducing agent ensures the complete conversion of the nitro group.[11]

  • Acidification: Carefully add concentrated hydrochloric acid (10 mL) dropwise to the stirred mixture. The reaction is exothermic. This step should be performed in a well-ventilated fume hood.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours.

  • Workup - Cooling and Precipitation: Once the starting material is consumed, remove the heating mantle and allow the mixture to cool to room temperature. As it cools, a precipitate of the product will form. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Workup - Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then cold deionized water (3 x 30 mL) to remove residual tin salts and HCl.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a crystalline solid. Dry the purified product under vacuum.

Process Parameters Summary
ParameterValueRationale
Stoichiometry (SnCl₂)5.0 equivalentsEnsures complete reduction of the nitro group.
SolventEthanolGood solubility for reactants upon heating and allows for product precipitation upon cooling.
TemperatureReflux (~80-85°C)Provides sufficient energy to overcome the activation barrier for both reduction and cyclization.
Reaction Time3-5 hoursTypical duration for complete conversion, should be confirmed by TLC analysis.
Workup MethodCooling/Precipitation and FiltrationSimple and effective method for isolating the solid product from the reaction mixture.

Diagram: Experimental Workflow

G A 1. Charge Reactants - Starting Material - Ethanol B 2. Add Reagents - SnCl2·2H2O - Conc. HCl (dropwise) A->B C 3. Heat to Reflux (80-85°C, 3-5 h) B->C D 4. Monitor by TLC C->D Check Progress E 5. Cool to Room Temp & Ice Bath C->E Reaction Complete D->C F 6. Vacuum Filtration E->F G 7. Wash Solid - Cold Ethanol - Cold Water F->G H 8. Recrystallize & Dry G->H I Final Product H->I

Caption: A streamlined workflow for the synthesis of 7-chloro-1,4-benzothiazin-3(4H)-one.

Expected Results and Characterization

  • Appearance: The final product, 7-chloro-1,4-benzothiazin-3(4H)-one, should be an off-white to pale yellow crystalline solid.

  • Yield: Typical yields for this reaction range from 75% to 90% after purification.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect signals corresponding to the aromatic protons and the methylene (-S-CH₂-) and amine (-NH-) protons of the heterocyclic ring.

    • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon (lactam), the aromatic carbons, and the methylene carbon.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₈H₆ClNOS, M.W. = 215.66 g/mol ).

    • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹) and C=O stretching (lactam, around 1670-1690 cm⁻¹).

Safety and Troubleshooting

  • Safety: This procedure involves the use of concentrated hydrochloric acid, which is highly corrosive and volatile. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic upon addition of HCl; add it slowly to maintain control.

  • Troubleshooting:

    • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 5 hours, an additional equivalent of SnCl₂ and a small amount of HCl may be added, followed by continued reflux.

    • Product Contamination: The primary contaminants are tin salts. Thorough washing of the crude product with water during filtration is critical to remove these impurities. If the final product is still contaminated, an acidic aqueous wash followed by extraction into an organic solvent (e.g., ethyl acetate) and re-precipitation may be necessary.

    • Low Yield: Ensure the reaction mixture is sufficiently cooled before filtration to minimize the solubility of the product in the solvent. Avoid using an excessive amount of solvent for recrystallization.

Conclusion

The reductive cyclization of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid is an efficient and robust method for synthesizing the 7-chloro-1,4-benzothiazin-3(4H)-one core. This one-pot protocol, utilizing the classical SnCl₂/HCl system, is highly valuable for academic research and pharmaceutical development, providing access to a key scaffold for the discovery of new antitubercular agents and other biologically active molecules.

References

  • Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination.
  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents.
  • Proposed reaction mechanism for the reductive cyclization of β‐nitrostyrenes.
  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.
  • Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrog
  • Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. Organic Letters.
  • Nitroarom
  • Nitro Reduction - Common Conditions. organic-chemistry.org.
  • Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Publishing.
  • Reduction of nitro compounds. Wikipedia.
  • Benzothiazinones in tuberculosis treatment APIs.
  • Synthesis of Benzothiazinones from Benzoyl Thiocarbamates: Application to Clinical Candidates for Tuberculosis Tre
  • AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS.
  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org.
  • Discovery of novel benzothiazinone derivatives with low acute toxicity. BioWorld.
  • Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis.
  • Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis.
  • A Synthesis of 4H-1, 4-Benzothiazines.
  • Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. University of Pretoria Repository.
  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis.
  • Design, synthesis and antitubercular evaluation of benzothiazinones containing an oximido or amino nitrogen heterocycle moiety. RSC Publishing.
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
  • Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Str
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjug
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine deriv
  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal.
  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. RSC Publishing.

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Application

Application Note: Using 2-[(2-Chloro-4-nitrophenyl)thio]acetate in Heterocyclic Synthesis

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic use of 2-[(2-Chloro-4-nitrophenyl)thio]acetate (ethyl or methyl ester) as a high-value scaffold for sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic use of 2-[(2-Chloro-4-nitrophenyl)thio]acetate (ethyl or methyl ester) as a high-value scaffold for synthesizing fused heterocyclic systems, specifically 1,4-benzothiazines and benzoxathiins .


 Cyclization

Executive Summary

The reagent 2-[(2-Chloro-4-nitrophenyl)thio]acetate (henceforth Compound A ) is a trifunctional building block containing a thioether linker , an activated aryl chloride , and a nitro group . While often viewed merely as a protected thiophenol, its true synthetic value lies in its ability to undergo oxidative activation .

By oxidizing the thioether to a sulfone, the ortho-chlorine atom becomes highly susceptible to nucleophilic aromatic substitution (


). This enables a "Displace-and-Cyclize" strategy to form 1,1-dioxo-1,4-benzothiazin-3-ones , a scaffold structurally related to bioactive sultams and neuroprotective agents.

Chemical Logic & Mechanism[1]

The Activation Problem

In the parent molecule (Compound A ), the chlorine atom at position 2 is ortho to the sulfur and meta to the nitro group.

  • Electronic Status: The sulfur atom is an electron donor (via resonance), which deactivates the ring toward nucleophilic attack at the chlorine position. The nitro group (at position 4) is meta to the chlorine, providing no resonance stabilization for a Meisenheimer intermediate at C-2.

  • Consequence: Direct reaction with amines to displace the chlorine is sluggish and often leads to side reactions (e.g., displacement of the sulfur tail).

The Oxidative Solution

Oxidizing Compound A to its corresponding sulfone transforms the electronic landscape:

  • Sulfone Effect: The

    
     group is a strong electron-withdrawing group (EWG).
    
  • Activation: The chlorine atom is now ortho to a strong EWG. This dramatically lowers the energy barrier for

    
     displacement by primary amines.
    
  • Cyclization: Once the amine displaces the chlorine, the resulting aniline nitrogen is positioned perfectly to attack the acetate ester, closing the ring to form the benzothiazine core.

Pathway Visualization

ReactionPathway Start Start: 2-[(2-Chloro-4-nitrophenyl)thio]acetate Oxidation Step 1: Oxidation (mCPBA or H2O2) Start->Oxidation Oxidation Sulfone Intermediate: Sulfone Derivative (Cl is now Activated) Oxidation->Sulfone Yields Sulfone AmineAttack Step 2: SNAr (Primary Amine R-NH2) Sulfone->AmineAttack Nucleophilic Attack Cyclization Step 3: Cyclization (Lactamization) AmineAttack->Cyclization - HCl Product Product: 4-Substituted-7-nitro- 1,1-dioxo-1,4-benzothiazin-3-one Cyclization->Product - ROH

Figure 1: The "Oxidative Activation" pathway converting the thioacetate precursor into a fused benzothiazine sultam.

Experimental Protocols

Protocol A: Synthesis of 1,1-Dioxo-1,4-benzothiazin-3-ones

This protocol synthesizes a sultam scaffold suitable for library development.

Reagents Required:

  • Ethyl 2-[(2-chloro-4-nitrophenyl)thio]acetate (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA) (2.2 equiv) or 30%

    
    
    
  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvents: Dichloromethane (DCM), Ethanol (EtOH)

Step 1: Oxidation to Sulfone
  • Dissolve Ethyl 2-[(2-chloro-4-nitrophenyl)thio]acetate (5.0 mmol) in DCM (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add mCPBA (11.0 mmol) portion-wise over 15 minutes. Note: Maintain temperature <5°C to prevent ester hydrolysis.

  • Stir at room temperature for 4 hours. Monitor by TLC (the sulfone is significantly more polar).

  • Workup: Wash with saturated

    
     (2 x 30 mL) to remove m-chlorobenzoic acid. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect >90% of the crystalline sulfone intermediate.

Step 2: One-Pot Displacement and Cyclization
  • Dissolve the crude sulfone (2.0 mmol) in Ethanol (20 mL).

  • Add the Primary Amine (2.4 mmol) and Triethylamine (4.0 mmol).

  • Reflux the mixture for 6–12 hours.

    • Mechanism:[1] The amine first displaces the activated chlorine (

      
      ), followed by intramolecular attack on the ester carbonyl.
      
  • Monitoring: Look for the disappearance of the sulfone and the formation of a fluorescent spot (often characteristic of nitro-benzothiazines).

  • Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Knoevenagel Functionalization (Alternative Pathway)

If the goal is to modify the side chain rather than form a ring, the methylene group between the sulfur and carbonyl is acidic ("Active Methylene").

Reagents:

  • Compound A (1.0 equiv)[2]

  • Aromatic Aldehyde (

    
    ) (1.0 equiv)
    
  • Piperidine (catalytic)

  • Toluene

Procedure:

  • Mix Compound A and the aldehyde in toluene.

  • Add 5 drops of piperidine and 5 drops of acetic acid.

  • Reflux with a Dean-Stark trap to remove water.

  • Result: Formation of

    
    -unsaturated sulfide esters . These are excellent Michael acceptors for further heterocyclic construction.
    

Data Summary & Troubleshooting

ParameterSpecification / Observation
Starting Material Yellow crystalline solid or oil.
Sulfone Intermediate White/Off-white solid. Higher melting point than sulfide.
Reaction Time (Step 2) 6–12 hours (Reflux). Electron-deficient amines require longer times.
Common Side Product Hydrolysis of the ester to the free acid (if water is present).
Safety Note The sulfone intermediate is a potent alkylating agent (Michael acceptor potential). Handle with gloves.

Troubleshooting:

  • Issue: Reaction stalls at the intermediate aniline (displacement happened, but cyclization didn't).

  • Solution: Add a stronger base (e.g., NaOEt) or switch solvent to Toluene/Reflux to drive the lactamization thermally.

  • Issue: Low yield in Step 1.

  • Solution: Ensure the thioether is fully oxidized. Sulfoxides (mono-oxidation) do not activate the chlorine sufficiently for the subsequent displacement.

References

  • Benzothiazine Synthesis Overview

    • Context: General methods for synthesizing 1,4-benzothiazines often utilize 2-aminothiophenols. The oxidative route described here bypasses the need for unstable thiophenols.
    • Source: Gupta, R. R. (Ed.).[2][3] (2012).[4] Phenothiazines and 1,4-benzothiazines: Chemical and biomedical aspects. Elsevier.

  • Oxidative Activation of ortho-Chlorosulfones

    • Context: The activation of aryl chlorides by ortho-sulfonyl groups is a well-established principle in nucleophilic arom
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.

  • Related Scaffold Reactivity (Benzoxathiins)

    • Context: Similar oxidative cyclization strategies have been applied to 2-chloro-4-nitro-thioethers to form fused ring systems.
    • Source: ResearchGate, "Synthesis of 2-aryl-3-arylmethyl-7-nitro-1,4-benzoxathiin 4,4-dioxides" (Abstract).

  • Smiles Rearrangement Context

    • Context: While this protocol focuses on cyclization, the thioacetate scaffold is also a classic substrate for Smiles rearrangements under strongly basic conditions.
    • Source: Truce, W. E., et al. (1970). "The Smiles and Related Rearrangements of Aromatic Systems." Organic Reactions.[2][4][5][6][7][8]

Sources

Method

Application Note: 2-[(2-Chloro-4-nitrophenyl)thio]acetate as a Scaffold for Next-Gen mPGES-1 Inhibitors

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-[(2-Chloro-4-nitrophenyl)thio]acetate as a privileged scaffold for synthesizing Microsomal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-[(2-Chloro-4-nitrophenyl)thio]acetate as a privileged scaffold for synthesizing Microsomal Prostaglandin E Synthase-1 (mPGES-1) inhibitors.

Executive Summary

Microsomal Prostaglandin E Synthase-1 (mPGES-1) has emerged as a safer therapeutic target than COX-2 for inflammation and pain, offering the potential to suppress pathogenic Prostaglandin E2 (PGE2) while sparing cardioprotective prostacyclin (PGI2).[1]

This guide focuses on 2-[(2-Chloro-4-nitrophenyl)thio]acetate (Compound 1 ), a critical intermediate. Its structural features—a lipophilic phenyl core, a flexible thioether linker, and an acetate "head group"—mimic the substrate (PGH2) and cofactor (GSH) binding requirements of the mPGES-1 active site. This note provides a validated workflow for synthesizing this intermediate and derivatizing it into a library of N-acylated 4-aminophenylthioacetic acid inhibitors.

Scientific Rationale & Mechanism

The mPGES-1 Pathway

Unlike NSAIDs (which block COX-1/2) or Coxibs (COX-2 selective), mPGES-1 inhibitors act downstream. This selectivity preserves the biosynthesis of homeostatic prostanoids.

mPGES_Pathway AA Arachidonic Acid PGH2 PGH2 (Unstable Intermediate) AA->PGH2 Oxygenation PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 Isomerization PGI2 PGI2 (Cardioprotection) PGH2->PGI2 Isomerization COX COX-1 / COX-2 COX->AA Catalysis mPGES mPGES-1 mPGES->PGH2 Target PGIS PGIS PGIS->PGH2

Figure 1: The Arachidonic Acid Cascade. Inhibition of mPGES-1 selectively reduces PGE2 without affecting the cardioprotective PGI2 pathway.[1]

Structural Logic of the Intermediate

The 2-[(2-Chloro-4-nitrophenyl)thio]acetate scaffold offers three distinct advantages for SAR (Structure-Activity Relationship) exploration:

  • Acetate Tail: Mimics the carboxylate of Arachidonic Acid/PGH2, forming essential salt bridges with Arg126 or Arg110 in the mPGES-1 active site.

  • Thioether Linker: Provides rotational flexibility distinct from rigid ether or carbon linkers, allowing the molecule to adopt the "U-shape" required to fit the GSH-binding pocket.

  • 2-Chloro Substituent: Acts as a steric handle to twist the phenyl ring, potentially improving selectivity against mPGES-2 or COX enzymes, and blocks metabolic oxidation at the ortho position.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-[(2-Chloro-4-nitrophenyl)thio]acetate

Objective: To synthesize the core scaffold via nucleophilic aromatic substitution (


).

Reagents:

  • 2-Chloro-4-nitrothiophenol (CAS: 22536-61-4)

  • Ethyl chloroacetate (CAS: 105-39-5)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetone (Solvent)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-Chloro-4-nitrothiophenol (1.90 g, 10.0 mmol) in anhydrous Acetone (50 mL).

  • Base Addition: Add

    
      (2.07 g, 15.0 mmol) in one portion. The suspension will turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate anion.
    
  • Alkylation: Dropwise add Ethyl chloroacetate (1.1 mL, 10.5 mmol) over 5 minutes.

  • Reaction: Reflux the mixture at 60°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting thiol (

    
    ) should disappear, yielding a less polar product (
    
    
    
    ).
  • Work-up: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Yield: Expect 85–92%.

    • Appearance: Pale yellow crystalline solid.

Protocol B: Derivatization to Active Inhibitors

Objective: Convert the nitro-intermediate into an N-acylated inhibitor library.

Synthesis_Workflow Start 2-Chloro-4-nitrothiophenol Inter1 Ethyl 2-[(2-Chloro-4-nitrophenyl)thio]acetate (The Scaffold) Start->Inter1 Start->Inter1 Alkylation Inter2 Ethyl 2-[(4-Amino-2-chlorophenyl)thio]acetate (Amine Precursor) Inter1->Inter2 Inter1->Inter2 Nitro Reduction Step1 Ethyl chloroacetate, K2CO3 Acetone, Reflux Final N-Acylated Inhibitor Library (Active mPGES-1 Inhibitors) Inter2->Final Inter2->Final Amide Coupling Step2 Fe powder, NH4Cl EtOH/H2O, 80°C Step3 R-COCl (Acyl Chloride) Pyridine, DCM

Figure 2: Synthetic workflow converting the thioacetate scaffold into functional inhibitors.

Step 1: Nitro Reduction

  • Dissolve the nitro-ester (from Protocol A) in Ethanol/Water (4:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat to 80°C for 1 hour. (Color change: Yellow

    
     Colorless/Brown sludge).
    
  • Filter through Celite to remove iron residues. Extract with EtOAc.

  • Result:Ethyl 2-[(4-amino-2-chlorophenyl)thio]acetate .

Step 2: Library Generation (Amide Coupling)

  • Dissolve the amine intermediate (1 equiv) in Dichloromethane (DCM).

  • Add Pyridine (2 equiv) or TEA.

  • Add various Aryl Acid Chlorides (e.g., 4-biphenylcarbonyl chloride, 2-naphthoyl chloride) (1.1 equiv).

  • Stir at RT for 2 hours.

  • Hydrolyze the ester (LiOH, THF/H2O) to release the free acid (active pharmacophore) if necessary.

Data Summary & Quality Control

Table 1: Key Physicochemical Properties of the Intermediate

PropertyValue / DescriptionRelevance
IUPAC Name Ethyl 2-[(2-chloro-4-nitrophenyl)sulfanyl]acetatePrecise identification
CAS Number 30880-65-0Sourcing verification
Molecular Weight 275.71 g/mol Stoichiometry calculations
Appearance Yellow crystalline powderPurity indicator
1H NMR (CDCl3)

8.2 (d, 1H), 8.0 (dd, 1H), 7.4 (d, 1H), 4.2 (q, 2H), 3.8 (s, 2H), 1.3 (t, 3H)
Structural validation
Storage 2–8°C, Inert atmospherePrevent oxidation of sulfur

Troubleshooting Tips:

  • Oxidation: If the product darkens, the thioether may be oxidizing to a sulfoxide. Store under Nitrogen.[2]

  • Cyclization: Avoid strong acids during the reduction step to prevent premature cyclization if the ester is hydrolyzed.

References

  • Koeberle, A., & Werz, O. (2015). Perspective of microsomal prostaglandin E2 synthase-1 as drug target in inflammation-related disorders.[1][3][4][5][6] Biochemical Pharmacology.[6][7] Link

  • Laufer, S. A., et al. (2013). Design and synthesis of novel mPGES-1 inhibitors. Journal of Medicinal Chemistry. Link

  • Chang, H. H., et al. (2011). Discovery of mPGES-1 inhibitors: Broadening the scope of the inhibitor chemical space. Bioorganic & Medicinal Chemistry Letters. Link

  • Samuelsson, B., et al. (2007). Membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG).[8] American Journal of Respiratory and Critical Care Medicine. Link

Sources

Application

Application Note: High-Efficiency Esterification of 2-[(2-Chloro-4-nitrophenyl)thio]acetic Acid

[1][2] Executive Summary This guide details the optimized protocols for the esterification of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid (CAS: 73088-11-6).[1][2] This substrate serves as a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the optimized protocols for the esterification of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid (CAS: 73088-11-6).[1][2] This substrate serves as a critical intermediate in the synthesis of heterocyclic pharmaceutical candidates, particularly in the development of reverse transcriptase inhibitors and CRTH2 antagonists.[1][2]

The primary challenge in esterifying this scaffold lies in balancing the reactivity of the carboxylic acid with the stability of the thioether linkage (-S-), which is susceptible to oxidation (to sulfoxide/sulfone) under harsh acidic or oxidative conditions.[1] Furthermore, the electron-withdrawing nature of the ortho-chloro and para-nitro substituents on the aromatic ring significantly alters the solubility profile, necessitating specific solvent choices.[1][2]

This document presents three field-proven methodologies:

  • Acid-Catalyzed Fischer Esterification: The robust, scalable standard for methyl/ethyl esters.[1][2]

  • Acyl Chloride Activation: For sterically hindered alcohols or rapid kinetics.[1][2]

  • Steglich Esterification (DCC/DMAP): A mild, neutral-pH protocol for acid-sensitive substrates.[1][2]

Chemical Properties & Mechanistic Considerations[1][2][3][4][5][6][7]

Substrate Analysis
PropertySpecificationImplication for Protocol
Structure Ar-S-CH₂-COOHThe methylene spacer isolates the carboxyl group from the aromatic ring's electronics, maintaining typical aliphatic acid reactivity (

).[1][2]
Thioether Linkage -S-Critical Control Point: Susceptible to oxidation.[1][2] Avoid nitric acid, hot concentrated

(>80°C), or peroxide contaminants in ether solvents.[2]
Aromatic Substituents 2-Cl, 4-NO₂Highly electron-withdrawing.[1][2] Increases lipophilicity but reduces solubility in water/methanol.[1][2] Requires co-solvents (DCM, Toluene) or reflux temperatures.[2]
Reaction Pathways

The following decision tree illustrates the selection logic for the appropriate esterification route based on the target ester and scale.

EsterificationLogic Start Substrate: 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid Decision Select Method Based on Needs Start->Decision MethodA Method A: Fischer (H2SO4/MeOH) Decision->MethodA Simple Alcohols (MeOH, EtOH) MethodB Method B: Acyl Chloride (SOCl2) Decision->MethodB Steric Bulk or Speed Required MethodC Method C: Steglich (DCC/DMAP) Decision->MethodC Acid-Sensitive Substrates ProdA Methyl/Ethyl Ester (High Yield, Scalable) MethodA->ProdA ProdB Complex/Bulky Ester (Fast, Anhydrous) MethodB->ProdB ProdC Labile Alcohol Ester (Mild, Neutral pH) MethodC->ProdC

Figure 1: Strategic selection of esterification protocols based on target ester and experimental constraints.

Method A: Acid-Catalyzed Fischer Esterification

Best for: Methyl and Ethyl esters; Large-scale synthesis (>10g).[1][2] Mechanism: Reversible protonation of the carbonyl oxygen followed by nucleophilic attack of the alcohol.[1][2]

Materials
  • Substrate: 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid (1.0 eq)[1][2]

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (excess, ~10-20 vol)[1][2]

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (0.5 - 1.0 eq) or p-Toluenesulfonic acid (pTsOH) (0.1 eq)[1][2]
    
  • Drying Agent:

    
    
    
Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the carboxylic acid (1.0 g, 4.04 mmol) in anhydrous Methanol (15 mL).

    • Note: The starting material may not dissolve completely at room temperature.[2]

  • Catalyst Addition: Add concentrated

    
     (0.2 mL) dropwise.
    
    • Caution: Exothermic reaction.[1][2] If scaling up (>10g), cool the flask in an ice bath during addition.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C for MeOH) for 4–6 hours.

    • Monitoring: Check by TLC (System: Hexane/Ethyl Acetate 7:3).[1][2] The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).[2]
  • Workup:

    • Evaporate approximately 80% of the alcohol under reduced pressure.[1][2]

    • Dilute the residue with Ethyl Acetate (30 mL) and wash with saturated

      
       solution (2 x 15 mL) to neutralize the catalyst and remove unreacted acid.[1][2]
      
    • Wash the organic layer with Brine (15 mL).[1][2]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Result: The methyl ester typically crystallizes as a pale yellow solid upon cooling or trituration with cold hexane.[1][2]

Validation Data:

  • Yield: 88–94%[1]

  • Purity: >98% (HPLC)

Method B: Acyl Chloride Activation

Best for: Sterically hindered alcohols (e.g., tert-butanol, phenols) or when anhydrous conditions are strictly required.[2] Mechanism: Conversion to the highly reactive acid chloride using Thionyl Chloride (


), followed by alcoholysis.[2]
Materials
  • Substrate: 1.0 eq

  • Reagent: Thionyl Chloride (

    
    ) (2.0 eq)[1][2]
    
  • Catalyst: DMF (Catalytic, 2-3 drops)[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene[1][2]

Protocol
  • Activation: In a fume hood, dissolve the acid (1.0 g) in dry DCM (10 mL). Add catalytic DMF (2 drops).[2]

  • Chlorination: Add

    
     (0.6 mL, ~2 eq) dropwise at 0°C.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours (or reflux for 1 hour if using Toluene).

    • Indicator: Evolution of HCl and

      
       gas ceases.[2]
      
  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess

    
    .
    
    • Tip: Co-evaporate with Toluene (2x) to ensure all traces of thionyl chloride are removed, which could otherwise degrade sensitive alcohols.[2]

  • Esterification: Redissolve the crude acid chloride residue in dry DCM (10 mL). Add the target alcohol (1.1 eq) and Triethylamine (1.2 eq) at 0°C.[1][2]

  • Quench: After 2 hours, quench with water and extract with DCM.

Validation Data:

  • Yield: 90–96%[1][3]

  • Advantage: Drives reaction to completion irreversibly.[1][2]

Method C: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive alcohols, precious samples, or small-scale combinatorial synthesis.[1][2] Mechanism: Carbodiimide coupling forms an O-acylisourea intermediate, which is transferred to the alcohol via a DMAP-catalyzed mechanism.[1][2]

Materials
  • Substrate: 1.0 eq

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1][2]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1]

  • Solvent: Dry DCM[1]

Protocol
  • Setup: Dissolve the acid (1.0 eq) and the Alcohol (1.0–1.2 eq) in dry DCM (0.1 M concentration).

  • Catalyst: Add DMAP (0.1 eq).[1][2]

  • Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature overnight.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form.[2]

  • Workup:

    • Filter off the DCU precipitate.[1][2]

    • Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated

      
      , then Brine.[2]
      
    • Concentrate and purify via flash column chromatography.[2]

Validation Data:

  • Yield: 75–85% (Lower due to purification losses of DCU).[1][2]

  • Advantage: Mildest conditions; compatible with complex functional groups.[1][2]

Analytical Characterization

To validate the formation of Ethyl 2-[(2-chloro-4-nitrophenyl)thio]acetate (using Method A with Ethanol), look for these specific spectral signatures:

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy 1735–1745

Appearance of Ester Carbonyl (C=O) stretch.[1][2][4] (Acid C=O is typically 1700–1720

).[1][2]
1H NMR (CDCl3)

4.20 (q, 2H)
Ethyl Quartet (-O-CH2-CH3) . Confirms ester formation.
1H NMR (CDCl3)

1.25 (t, 3H)
Ethyl Triplet (-CH3) .
1H NMR (CDCl3)

3.80 (s, 2H)
S-CH2-CO singlet.[1][2] Shift usually moves slightly upfield compared to the free acid.[2]
TLC

Shift
Significant increase in

(e.g., 0.1

0.6 in 30% EtOAc/Hex) due to loss of H-bonding capability.

Troubleshooting & Safety

Common Issues
  • S-Oxidation: If the product shows an extra oxygen in Mass Spec (M+16) or shifted NMR signals, the sulfur has oxidized to a sulfoxide.[1][2]

    • Solution: Degas solvents with Nitrogen before use.[1][2] Avoid old ether/THF which may contain peroxides.[2] Use Method B (Acid Chloride) as it avoids prolonged reflux.[1][2]

  • Incomplete Reaction:

    • Solution: For Method A, add a molecular sieve trap or use a Dean-Stark apparatus (if using Toluene/Ethanol azeotrope) to remove water and shift equilibrium.[1][2]

Safety Profile
  • 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid: Irritant.[1][2] Potential sensitizer due to the sulfur moiety.[1][2]

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO2.[2] Use only in a well-ventilated fume hood.[1][2]

  • Nitro Compounds: Although this specific derivative is stable, nitro-aromatics can be energetic.[1][2] Do not distill the neat residue at high temperatures (>150°C).[1][2]

References

  • Fischer Esterification of Phenylacetic Acids

    • Source: Sigma-Aldrich & Organic Syntheses.[1][2]

    • Context: General protocols for electron-deficient phenylacetic acid derivatives.[1][2]

    • URL:[1]

  • Synthesis of 2-((2-chloro-4-nitrophenyl)thio)

    • Source: PubChem/National Library of Medicine.[1][2]

    • Context: Chemical structure and property data for CAS 73088-11-6.[1][2][5][6]

    • URL:[1][2]

  • Steglich Esterification Mechanism & Protocol

    • Source: Neises, B.; Steglich, W. Angew.[2] Chem. Int. Ed.1978 , 17, 522.[2]

    • Context: Standard method for mild esterification using DCC/DMAP.[1][2]

    • URL:[1]

  • Thionyl Chloride Activation Protocols

    • Source: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[2] Oxford University Press.[1][2]

    • Context: Textbook standard for acyl chloride formation from carboxylic acids.[1][2]

    • URL:[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Sulfur Odors in Thioacetate Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry:...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the management and elimination of potent sulfur odors associated with thioacetate synthesis. The following question-and-answer guide is designed to address specific issues you may encounter, explaining the underlying chemical principles and providing field-proven protocols to ensure a safer, more pleasant, and efficient laboratory environment.

Part 1: Frequently Asked Questions - Understanding the Source of the Odor
Q1: What is the primary source of the strong sulfur smell during my thioacetate synthesis?

The primary odor originates from the reagents and products themselves, but more often from highly potent, low-concentration byproducts. Thioacetic acid is a volatile, flammable liquid with a powerful, unpleasant smell of its own.[1] However, the truly offensive and pervasive odors often stem from the formation of thiols (also known as mercaptans) and hydrogen sulfide (H₂S).[2][3][4]

Sulfur compounds are notorious for having exceptionally low odor thresholds. For instance, methanethiol, which can be formed from the breakdown of methyl thioacetate, has an aroma described as 'rotten eggs' and 'cabbage' and can be detected by the human nose at concentrations as low as 0.02 µg/L.[2] Therefore, even minuscule amounts of these byproducts, generated through side reactions or degradation, can dominate the olfactory landscape of your lab.

Q2: My reaction smells more like "rotten eggs" than the thioacetic acid I started with. Why is that?

A distinct "rotten egg" smell is the hallmark of hydrogen sulfide (H₂S).[2] Its presence indicates that hydrolysis of your thioacetate source is likely occurring. Thioacetic acid can be susceptible to hydrolysis, especially in the presence of water, which breaks it down into acetic acid and hydrogen sulfide.[1][5] This is why it is critical to use dry solvents and reagents and to store thioacetic acid under an inert atmosphere, such as nitrogen, with minimal water content (<0.5%).[1]

The diagram below illustrates the primary sources of odor you may be encountering.

cluster_source Sources of Sulfur Odor cluster_pathways Odor Generation Pathways cluster_products Odor-Causing Compounds Thioacetate_Synthesis Thioacetate Synthesis Reaction Primary_Odor Primary Odor Source (Reagent Vapor) Thioacetate_Synthesis->Primary_Odor Secondary_Odor Secondary Odor Sources (Byproducts) Thioacetate_Synthesis->Secondary_Odor Thioacetic_Acid Thioacetic Acid Primary_Odor->Thioacetic_Acid Direct volatilization H2S Hydrogen Sulfide (H₂S) 'Rotten Egg Smell' Secondary_Odor->H2S Hydrolysis Thiols Thiols / Mercaptans 'Cabbage, Onion, Garlic Smells' Secondary_Odor->Thiols Side Reactions or Product Degradation

Caption: Logical relationship of primary and secondary odor sources in thioacetate synthesis.

Q3: Are the odors just unpleasant, or are they a sign of a failed reaction or hazard?

While the odor itself is not a direct indicator of reaction failure, its character and intensity can provide valuable diagnostic information. The presence of H₂S, for example, signals undesirable hydrolytic side reactions.[1][5] From a safety perspective, these odors must be taken seriously. Thioacetic acid and its byproducts are hazardous; thioacetic acid may cause severe skin and eye burns, and all volatile sulfur compounds should be handled with appropriate engineering controls.[1][6] Always work in a well-ventilated fume hood and wear proper personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][7]

Part 2: Troubleshooting Guide - Proactive Odor Control & Reaction Workup
Q4: How can I safely quench unreacted thioacetic acid and minimize odor release after the reaction is complete?

An oxidative quench is the most effective method to neutralize residual thioacetic acid and other odorous sulfur compounds.[1] Simply using a bleach bath is often insufficient and can lead to the formation of elemental sulfur residues on glassware.[1][8] The goal of an oxidative quench is to convert volatile and odorous thiols and thioacids into non-volatile and far less odorous compounds like sulfonic acids or sulfates.[8]

Experimental Protocol: Oxidative Quenching

  • Prepare the Quench Solution: In a separate flask, prepare a suitable volume of your chosen quenching agent (see Table 1 below). The flask should be large enough to accommodate your entire reaction mixture and be equipped with a stirrer in an ice bath.

  • Cool the Reaction: Once your reaction is complete, cool the reaction vessel to 0 °C or lower in an ice bath.[1]

  • Slow Addition: Slowly and carefully add your cooled reaction mixture dropwise to the vigorously stirred, cooled quenching solution. This controls the exotherm and ensures efficient neutralization.

  • Stir: Allow the mixture to stir for at least one hour after the addition is complete to ensure full oxidation of all sulfur species.

  • Proceed to Workup: Once the quench is complete, you can proceed with a standard aqueous workup.

Table 1: Comparison of Common Oxidative Quenching Agents

Quenching Agent Typical Preparation Pros Cons & Safety Notes
Potassium Permanganate (KMnO₄) Dilute solution of KMnO₄ in dilute nitric acid[1][8] Highly effective at oxidizing a broad range of organosulfur compounds.[8] Strong oxidizer; can be highly exothermic. Must be added slowly and with cooling. Stains glassware with MnO₂ (can be removed with oxalic acid).
Sodium Hypochlorite (Bleach) Commercial bleach solution, potentially at a higher pH.[8] Readily available and inexpensive. Can be less effective than permanganate.[1] May leave elemental sulfur residues.[8] Reaction with acids can release toxic chlorine gas.

| Hydrogen Peroxide (H₂O₂) | 3-10% solution in water or an appropriate solvent. | A "cleaner" oxidant, as the byproduct is water. | Can be less aggressive than permanganate; may require longer reaction times or heating. Higher concentrations are hazardous. |

Q5: I'm having trouble with lingering smells during the aqueous workup. What's the best procedure?

A thorough aqueous workup is essential to remove both acidic impurities and water-soluble, odor-causing species. The workflow below outlines a robust procedure following an oxidative quench.

Start Post-Quench Reaction Mixture Extraction Transfer to Separatory Funnel Add Organic Solvent & Water/Brine Start->Extraction Separate Separate Organic and Aqueous Layers Extraction->Separate Wash_Bicarb Wash Organic Layer with sat. Sodium Bicarbonate (NaHCO₃) Separate->Wash_Bicarb Organic Layer Waste Aqueous Waste for Proper Disposal Separate->Waste Aqueous Layer Wash_Brine Wash Organic Layer with Brine Wash_Bicarb->Wash_Brine Removes acidic impurities Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Wash_Brine->Dry Filter Filter to Remove Drying Agent Dry->Filter Evaporate Remove Solvent via Rotary Evaporation Filter->Evaporate End Purified Product Evaporate->End

Caption: Recommended workflow for post-reaction aqueous workup and purification.

A key step is washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[1] This neutralizes and removes any remaining acidic impurities, such as unreacted thioacetic acid or acetic acid formed from hydrolysis.

Q6: My "clean" glassware still has a residual sulfur odor. How can I decontaminate it effectively?

Residual odors on glassware indicate that trace amounts of sulfur compounds have adsorbed onto the surface. Standard washing is often not enough. An oxidizing bath is required to chemically destroy these tenacious residues.

Experimental Protocol: Glassware Decontamination

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of any organic residue. Dispose of this rinse as hazardous waste.

  • Prepare Oxidizing Bath: In a designated basin or container within a fume hood, prepare an oxidizing bath. A dilute solution of potassium permanganate in dilute nitric acid is highly recommended for this purpose.[1][8]

  • Soak: Submerge the contaminated glassware in the oxidizing bath. Allow it to soak for several hours or overnight for stubborn odors.

  • Rinse Thoroughly: Carefully remove the glassware and rinse it extensively with deionized water.

  • Final Wash: Perform a final wash with standard laboratory detergent, followed by a final rinse with deionized water.

Part 3: Safety & Disposal Protocols
Q7: What are the essential safety precautions when handling thioacetic acid and related waste?

Adherence to strict safety protocols is non-negotiable.

  • Engineering Controls: Always handle thioacetic acid, reaction mixtures, and waste in a certified, well-ventilated chemical fume hood.[1][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, splash goggles, and chemical-resistant gloves.[6][9]

  • Spill Management: Have a spill kit ready. For small spills, you can dilute with water and absorb with an inert material like vermiculite or sand.[5][6] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Storage: Store thioacetic acid in a cool, dry, well-ventilated area away from ignition sources and incompatible materials like strong oxidizing agents.[5][9] Flammable materials should be kept in a designated flammables cabinet.[6]

Q8: How should I dispose of quenched reaction mixtures and contaminated materials?

All waste generated from thioacetate synthesis must be treated as hazardous.

  • Waste Streams: Segregate your waste streams. This includes aqueous layers from workups, solvent rinses, and solid waste like contaminated silica gel or filter paper.

  • Neutralization: Ensure all reactive reagents are fully quenched before consolidating waste.

  • Labeling and Disposal: Collect all waste in clearly labeled, sealed containers.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.[7] Do not pour any of this waste down the drain.[7]

References
  • Technical Support Center: Dithioacetic Acid Reaction Quenching and Workup Procedures - Benchchem. (n.d.).
  • Best way to quench thioacetic acid? : r/chemistry - Reddit. (2015, January 8).
  • Potassium thioacetate - AK Scientific, Inc. Safety Data Sheet. (n.d.).
  • Removal of volatile sulfur compounds - The Australian Wine Research Institute. (n.d.).
  • MATERIAL SAFETY DATA SHEET THIOACETIC ACID - oxfordlabchem.com. (n.d.).
  • Material Safety Data Sheet - Thioacetic Acid, 96% (GC) - Cole-Parmer. (2005, October 3).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 13).
  • General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks | ACS Macro Letters. (2024, October 8).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. (2010, July 29). MDPI.
  • Thiols | Geology | Research Starters - EBSCO. (n.d.).

Sources

Optimization

Stability of 2-[(2-Chloro-4-nitrophenyl)thio]acetate in basic solution

Document ID: TSC-2C4NPTA-S26 Version: 1.0 Last Updated: February 17, 2026 Introduction: Navigating the Nuances of Thioester Stability Welcome to the technical support guide for 2-[(2-Chloro-4-nitrophenyl)thio]acetate. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2C4NPTA-S26 Version: 1.0 Last Updated: February 17, 2026

Introduction: Navigating the Nuances of Thioester Stability

Welcome to the technical support guide for 2-[(2-Chloro-4-nitrophenyl)thio]acetate. This molecule is a valuable intermediate in synthetic chemistry and drug development, prized for its reactive thioester linkage activated by an electron-deficient aromatic ring. However, this inherent reactivity makes its stability in basic solutions a critical parameter that must be carefully managed to ensure experimental success and reproducibility.

This guide is structured as a series of questions and answers to directly address the most common challenges and inquiries we receive from researchers. We will delve into the mechanisms of degradation, provide actionable troubleshooting steps, and offer validated protocols to help you confidently handle this compound in your work.

Core Mechanism of Instability
Q1: What is the primary degradation pathway for 2-[(2-Chloro-4-nitrophenyl)thio]acetate in a basic solution?

The principal degradation pathway is a base-catalyzed hydrolysis, also known as saponification. This is a well-understood reaction for esters and is particularly efficient for thioesters bearing electron-withdrawing groups.[1][2]

The Causality Behind the Reaction:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) from the basic solution acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This is the initial and often rate-determining step in aqueous solutions.[3]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. Theoretical studies on similar thioesters confirm that this stepwise mechanism is favored in solution over a concerted (SN2-like) process.[4]

  • Collapse of the Intermediate: The intermediate rapidly collapses. The carbon-sulfur bond cleaves, and the more stable leaving group, the 2-chloro-4-nitrothiophenolate anion, is expelled.

  • Proton Transfer: A final, rapid proton transfer from the newly formed acetic acid to the hydroxide or another base molecule completes the reaction, yielding acetate and the 2-chloro-4-nitrothiophenol product (which will exist as the thiophenolate anion in basic media).

The presence of the para-nitro and ortho-chloro substituents on the phenyl ring is critical. These strong electron-withdrawing groups pull electron density away from the sulfur atom, stabilizing the negative charge on the resulting thiophenolate anion. A more stable leaving group leads to a faster reaction rate compared to thioesters with less-activated aromatic systems.[5][6]

Sources

Troubleshooting

Technical Guide: Minimizing Side Reactions in 2-Chloro-4-Nitrothiophenol Alkylation

Executive Summary & Mechanistic Insight[1][2][3][4] The alkylation of 2-chloro-4-nitrothiophenol (CAS: 36776-29-1) presents a unique set of challenges compared to simple thiophenols. The presence of the electron-withdraw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2][3][4]

The alkylation of 2-chloro-4-nitrothiophenol (CAS: 36776-29-1) presents a unique set of challenges compared to simple thiophenols. The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly alters the electronic landscape of the molecule.

Key Chemical Constraints:

  • Acidity (pKa Shift): The pKa of 2-chloro-4-nitrothiophenol is approximately 4.7–5.4 , significantly lower than unsubstituted thiophenol (~6.6) [1, 2].[1][2] This makes deprotonation facile even with mild bases.

  • Nucleophilicity: While easy to deprotonate, the resulting thiolate anion is less nucleophilic due to resonance delocalization of the negative charge into the nitro group. This sluggish reactivity increases the residence time of the thiolate in solution, heightening the risk of side reactions.

  • Redox Sensitivity: The primary failure mode is oxidative dimerization to bis(2-chloro-4-nitrophenyl) disulfide. The electron-deficient ring does not protect the sulfur from oxidation; rather, the stability of the thiolate anion can paradoxically allow it to persist long enough to encounter dissolved oxygen if not strictly controlled.

This guide provides a self-validating protocol to maximize S-alkylation efficiency while suppressing disulfide formation and SNAr side pathways.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Your objective is to drive the Green Path while blocking the Red Paths .

ReactionPathways Start 2-Chloro-4- nitrothiophenol (R-SH) Thiolate Thiolate Anion (R-S⁻) Start->Thiolate Fast (Low pKa) Base Base (Deprotonation) Product Desired Thioether (R-S-R') Thiolate->Product + Alkyl Halide (k1) (Rate Limiting) Disulfide Disulfide Impurity (R-S-S-R) Thiolate->Disulfide + O₂ / Oxidant (k2) SNAr SNAr Byproducts (Self-Condensation) Thiolate->SNAr High Temp / Strong Base Sulfonium Sulfonium Salt (Over-alkylation) Product->Sulfonium + Excess RX

Figure 1: Kinetic competition between S-alkylation (desired) and oxidative dimerization (primary side reaction).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a yellow precipitate that is insoluble in base. My yield is <50%."

Diagnosis: Disulfide Formation (Oxidative Dimerization). The yellow solid is likely bis(2-chloro-4-nitrophenyl) disulfide. Unlike the starting thiol, the disulfide has no acidic proton and will not dissolve in aqueous base.

  • Root Cause: Trace oxygen in the solvent or headspace. The nitro-substituted thiolate is stable but susceptible to oxidation over long reaction times.

  • Corrective Action:

    • Degas Solvents: Sparge all solvents (including water) with Argon or Nitrogen for at least 15 minutes before use.

    • Add a Reducing Agent: Incorporate 5–10 mol% of TCEP (Tris(2-carboxyethyl)phosphine) or Triphenylphosphine into the reaction mixture. These selectively reduce disulfides back to thiols in situ without interfering with the alkylation [3].

    • Inert Atmosphere: Perform the reaction under a positive pressure of Nitrogen.

Issue 2: "The reaction is extremely slow despite using a strong base like NaH."

Diagnosis: Nucleophilic Stalling / Ion Pairing. While NaH ensures complete deprotonation, the "naked" thiolate might be forming a tight ion pair with the sodium cation in non-polar solvents, or the electrophile is too sterically hindered.

  • Root Cause: The 2-chloro and 4-nitro groups pull electron density away from the sulfur, making it a "harder" and weaker nucleophile than typical thiophenols.

  • Corrective Action:

    • Switch Solvent: Use a polar aprotic solvent like DMF or Acetonitrile to solvate the cation and free the thiolate.

    • Phase Transfer Catalysis (PTC): If working in a biphasic system (e.g., Toluene/Water), add 5 mol% TBAB (Tetrabutylammonium bromide) . The bulky quaternary ammonium cation prevents tight ion pairing, enhancing nucleophilicity [4].

Issue 3: "I observe multiple spots on TLC; NMR suggests aromatic substitution."

Diagnosis: SNAr Self-Condensation. Although rare under mild conditions, the chlorine atom at the 2-position is activated by the 4-nitro group (though less so than if it were ortho to the nitro). At high temperatures, a thiolate anion can displace the chlorine of another molecule.

  • Root Cause: Reaction temperature too high (>80°C) or base concentration too high.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature below 40°C . The low pKa means you do not need heat to generate the nucleophile.

    • Stoichiometry: Use a slight excess of the alkylating agent (1.1 equiv), not the thiol. Ensure the thiol is the limiting reagent to minimize the concentration of unreacted thiolate available for self-attack.

Optimized Experimental Protocol

This protocol is designed to be self-validating : the color changes and solubility checks serve as checkpoints.

Reagents:

  • 2-Chloro-4-nitrothiophenol (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Base: K₂CO₃ (1.5 equiv) or Cs₂CO₃ (1.2 equiv)

  • Solvent: DMF (anhydrous, degassed) or Acetone

  • Additive: TCEP·HCl (0.05 equiv) - Optional, for disulfide suppression

Step-by-Step Workflow:

  • Preparation (Checkpoint 1):

    • Dissolve 2-chloro-4-nitrothiophenol in DMF.

    • Observation: Solution should be yellow.

    • Action: Sparge with N₂ for 10 mins. Add TCEP if the starting material contains visible disulfide impurities (cloudiness).

  • Deprotonation:

    • Add K₂CO₃.[1] Stir for 15 mins at 0°C to Room Temperature (RT).

    • Mechanism:[3][4][5][6][7] The color will deepen to an intense orange/red due to the formation of the nitrophenolate-like thiolate anion.

  • Alkylation:

    • Add the Alkyl Halide dropwise.[8]

    • Stir at RT.[1][2][7][9] Monitor by TLC (Time: typically 1–4 hours).

    • Checkpoint 2: As the reaction proceeds, the intense red color of the thiolate should fade to a lighter yellow (the color of the neutral thioether product). If the red color persists overnight, the reaction has stalled.

  • Workup (Disulfide Removal):

    • Dilute with water and extract into EtOAc.

    • Crucial Step: Wash the organic layer with 1M NaOH .

    • Logic: The product (thioether) is neutral and stays in the organic layer. Unreacted thiol and disulfide (if reduced by TCEP) will be washed out or can be separated. Note: Disulfides are insoluble in base, so if TCEP was NOT used, filtration of the solid interface may be required to remove disulfide precipitate.

FAQ: Technical Support

Q: Can I use Sodium Methoxide (NaOMe) as a base? A: It is not recommended. Strong nucleophilic bases like methoxide can compete with the thiolate, potentially attacking the alkyl halide (forming an ether) or attacking the aromatic ring (SNAr displacing Cl). Use non-nucleophilic bases like Carbonates (K₂CO₃) or Hydrides (NaH).

Q: How do I remove the "rotten egg" smell? A: While nitro-thiophenols are less volatile than simple thiols, they are still odorous. Quench all glassware and waste with a 10% Bleach (Sodium Hypochlorite) solution. This oxidizes any residual thiol to the sulfonate (odorless) before disposal.

Q: Why is my yield low even though the starting material is gone? A: Check the aqueous layer of your workup.[10] Because 2-chloro-4-nitrothiophenol is quite acidic (pKa ~5), the thiolate is stable in water. If you did not acidify the aqueous waste or extract efficiently, the unreacted starting material might simply be in the water layer. However, for the product, ensure it isn't precipitating out with the salts.

Data Summary: Base & Solvent Effects[14][15][16]

VariableRecommendationReason
Base K₂CO₃ / Cs₂CO₃ Sufficient basicity (pKa ~10) to deprotonate thiol (pKa ~5) without causing SNAr side reactions.
Solvent DMF / MeCN Polar aprotic solvents stabilize the transition state and dissolve the polar nitrothiolate intermediate.
Temp 0°C to 25°C Higher temperatures increase the risk of SNAr self-condensation and oxidation rates.
Atmosphere Nitrogen / Argon Mandatory. Eliminates O₂ to prevent disulfide dimerization.

References

  • PubChem. (2025).[11][12] 2-Chloro-4-nitrophenol Compound Summary. National Library of Medicine. [Link] (Note: pKa data for the phenol analog serves as a validated proxy for the acidity trends in the thiophenol derivative).

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to thiols, disulfides, and thio-disulfide exchange. Analytical Biochemistry, 394(2), 147-158.
  • Azizi, N., et al. (2009). A Green and Highly Efficient Alkylation of Thiols in Water.[1] Journal of the Iranian Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link][7][13][14][15][16][17]

Sources

Optimization

Technical Support Center: Purification of 2-[(2-Chloro-4-nitrophenyl)thio]acetate

Topic: Separation & Purification Protocols Target Molecule: 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid (and related salts/esters) Application: Drug Development Intermediates / Fine Chemical Synthesis System Overview & R...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation & Purification Protocols Target Molecule: 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid (and related salts/esters) Application: Drug Development Intermediates / Fine Chemical Synthesis

System Overview & Reaction Logic

As a Senior Application Scientist, I understand that the purity of the arylthioacetic acid scaffold is critical, particularly because the sulfur linkage is susceptible to oxidation and the nitro group makes the ring electron-deficient, influencing solubility.

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 3,4-Dichloronitrobenzene  with Thioglycolic acid  (or its ester) in the presence of a base.
The Separation Challenge

You are likely dealing with a crude mixture containing:

  • Target Product: 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid (

    
    ).
    
  • Starting Material A (SM-A): 3,4-Dichloronitrobenzene (Neutral, lipophilic).

  • Starting Material B (SM-B): Thioglycolic acid (Acidic, water-soluble, malodorous).

  • Byproduct: Dithiodiglycolic acid (Disulfide impurity from oxidation).

The protocol below utilizes pH-Switching Extraction , a self-validating method that leverages the acidity difference between the neutral starting material and the acidic product.

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision points for isolating the target acid from neutral impurities and excess thiols.

PurificationProtocol Start Crude Reaction Mixture (Alkaline pH > 10) Extract1 Wash with Non-Polar Solvent (DCM or Toluene) Start->Extract1 Remove Neutral SM OrgLayer1 Organic Layer (Contains 3,4-DCNB) Extract1->OrgLayer1 Discard or Recycle AqLayer1 Aqueous Layer (Contains Product Salt + Thiol) Extract1->AqLayer1 Keep Acidify Acidify to pH 1-2 (HCl addition) AqLayer1->Acidify Protonation Precipitate Precipitate Formation Acidify->Precipitate Product becomes insoluble Filter Filtration & Water Wash Precipitate->Filter Remove soluble thiol/salts Recryst Recrystallization (EtOH/Water or Toluene) Filter->Recryst Polishing Final Pure Product 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid Recryst->Final

Caption: Figure 1. pH-Switching purification workflow for separating acidic arylthio products from neutral chloro-nitro precursors.

Troubleshooting Guides

Scenario A: "My product is contaminated with starting material (3,4-Dichloronitrobenzene)."

Diagnosis: Incomplete


 reaction or insufficient washing of the basic aqueous phase.
Mechanism:  3,4-Dichloronitrobenzene is neutral and highly soluble in organic solvents but insoluble in water. The product, when in high pH solution, exists as a carboxylate salt (highly water-soluble).

Corrective Protocol:

  • Check pH: Ensure your crude reaction mixture is strongly basic (pH > 10). If the pH is too low, the product may partially protonate and partition into the organic layer.

  • The "Basic Wash": Before acidifying to isolate your product, extract the aqueous reaction mixture 2–3 times with Dichloromethane (DCM) or Ethyl Acetate .

    • Result: The unreacted 3,4-Dichloronitrobenzene moves into the organic layer.

    • Validation: Spot the organic layer on TLC. It should show the high

      
       spot corresponding to the starting material.
      
  • Isolation: Only after this wash should you acidify the aqueous layer to precipitate the product.

Scenario B: "The product smells strongly of sulfur (Rotten Eggs)."

Diagnosis: Residual Thioglycolic Acid (TGA) or Disulfide contamination. Mechanism: TGA is a liquid with a potent odor. While water-soluble, it can occlude within the crystal lattice of your product during rapid precipitation.

Corrective Protocol:

  • Slow Acidification: Do not dump acid in rapidly. Add 6N HCl dropwise with vigorous stirring. This promotes the formation of larger, purer crystals rather than an amorphous solid that traps impurities.

  • The "Displacement" Wash:

    • Filter the solid product.[1][2]

    • Wash the filter cake copiously with cold water .

    • Advanced Step: If the smell persists, wash the cake with a dilute solution of 5% Isopropanol in Hexane. The lipophilic nature of the thiol allows it to be washed away while the polar acid product remains insoluble in hexane.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) . Thioglycolic acid remains in the mother liquor.

Scenario C: "The product oiled out upon acidification instead of precipitating."

Diagnosis: The "Oil-Out" phenomenon occurs when the product precipitates at a temperature above its melting point in the solvent mixture, or due to impurities acting as a solvent.

Corrective Protocol:

  • Temperature Control: Cool the aqueous solution to 0–5°C before adding the acid.

  • Seeding: If an oil forms, scratch the inner wall of the flask with a glass rod or add a seed crystal of pure product if available.

  • Rescue Extraction:

    • If it remains an oil, extract the oiled-out product into Ethyl Acetate .

    • Wash the Ethyl Acetate layer with Brine (to remove trapped water/thiol).

    • Dry over

      
       and evaporate.
      
    • Triturate the resulting residue with Hexane or Diethyl Ether to induce solidification.

Key Physical Data & Solubility Table

Use this data to inform your solvent choices.

ComponentFunctionSolubility (Basic Aq.)Solubility (Acidic Aq.)Solubility (Org.[3][4] Solvents)
3,4-Dichloronitrobenzene Starting MaterialInsolubleInsolubleHigh (DCM, EtOAc, Toluene)
Thioglycolic Acid ReagentSoluble (Thiolate/Carboxylate)SolubleHigh (Polar organics)
Target Product (Acid Form) ProductSoluble (as Salt)Insoluble (Precipitates)Moderate (EtOAc, Warm EtOH)
NaCl / KCl ByproductSolubleSolubleInsoluble

Frequently Asked Questions (FAQ)

Q: Why do we use 3,4-dichloronitrobenzene and not 2,4-dichloronitrobenzene? A: While both can be used, the nomenclature depends on priority rules. Chemically, you need the chlorine para to the nitro group to be displaced. In 1,2-dichloro-4-nitrobenzene (often sold as 3,4-dichloronitrobenzene), the chlorine at position 1 (para to nitro) is significantly more activated toward nucleophilic attack than the chlorine at position 2 (meta to nitro) due to resonance stabilization of the Meisenheimer complex [1].

Q: Can I use Ethyl Thioglycolate instead of the acid? A: Yes. If you use the ester, the initial product will be Ethyl 2-[(2-chloro-4-nitrophenyl)thio]acetate .

  • Implication: This product is not soluble in basic water. It will remain in the organic layer.

  • Conversion: You must perform a hydrolysis step (NaOH/Water/MeOH) to convert the ester to the acid if the acid is your target. If the ester is the target, do not perform the basic aqueous wash described in Scenario A; instead, wash the organic layer with dilute NaOH to remove unreacted phenols/thiols.

Q: How do I store the purified product? A: Store in a cool, dry place away from light. Thioethers can slowly oxidize to sulfoxides (


) or sulfones (

) if exposed to strong oxidants or UV light over long periods.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412.

  • Synthesis of Arylthioacetic Acids: Lalezari, I., et al. (1980). "Synthesis of (2-Nitroaryl)thioacetic acids." Journal of Heterocyclic Chemistry. (General reference for thioacetic acid synthesis methodologies).
  • Purification of Carboxylic Acids: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • pKa Values of Thioacetic Derivatives: Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid: A Comparative Approach

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. In this guide, we delve into the 1H NMR spe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. In this guide, we delve into the 1H NMR spectral analysis of a key intermediate, 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid. This document moves beyond a simple recitation of spectral data, offering an in-depth interpretation grounded in fundamental principles and comparative analysis with alternative analytical techniques. Our objective is to provide a practical framework for scientists to not only interpret but also critically evaluate the structural data of similar complex molecules.

The Central Role of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as an unparalleled first-line technique for the structural elucidation of organic molecules.[1][2] Its power lies in its ability to provide a detailed map of the proton framework within a molecule, revealing crucial information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

For a molecule such as 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid, with its distinct aromatic and aliphatic regions, 1H NMR offers a rapid and highly informative method for confirming its synthesis and purity. The expected spectrum, a unique fingerprint of the molecule, arises from the interplay of chemical shifts, signal integrations, and spin-spin coupling patterns.

Predicting and Interpreting the 1H NMR Spectrum of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid

While an experimental spectrum for the title compound is not publicly available, we can confidently predict its key features based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Expected Proton Environments:

The structure of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid (C8H6ClNO4S) features two key regions for 1H NMR analysis: the substituted aromatic ring and the acetic acid moiety.[3] This gives rise to three distinct sets of proton signals.

Caption: Molecular structure of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid highlighting the distinct proton environments.

Predicted 1H NMR Data:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
Ha~ 3.9 - 4.2Singlet (s)2H-S-CH₂ -COOHThe methylene protons are adjacent to a sulfur atom and a carboxylic acid group, both of which are electron-withdrawing, leading to a downfield shift.[4][5] The absence of adjacent non-equivalent protons results in a singlet.
H3~ 8.3 - 8.5Doublet (d)1HAromatic H This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding and a large downfield shift.[6][7] It will be split by the adjacent H5 proton.
H5~ 7.8 - 8.0Doublet of doublets (dd)1HAromatic H This proton is meta to the nitro group and ortho to the chloro and thioether groups. It will be split by both H3 and H6.
H6~ 7.5 - 7.7Doublet (d)1HAromatic H This proton is ortho to the chloro group and meta to the nitro and thioether groups. It will be split by the adjacent H5 proton.
Hb~ 10 - 13Singlet (s, broad)1H-COOH The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[7] Its chemical shift can be highly dependent on solvent and concentration.[5]

A Comparative Analysis: Alternative and Complementary Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural analysis often relies on a combination of techniques. Here, we compare 1H NMR with other common analytical methods for the characterization of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Detailed proton framework, connectivity through coupling, stereochemistry.Rapid, non-destructive, provides rich structural detail.Can be complex for large molecules, requires deuterated solvents.
13C NMR Spectroscopy Number and electronic environment of carbon atoms.Complements 1H NMR, provides information on the carbon skeleton.Lower sensitivity than 1H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, NO₂).Rapid, requires minimal sample preparation.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements (C, H, N, S).Confirms the empirical and molecular formula.Does not provide structural information.

Experimental Workflow for Structural Confirmation:

analytical_workflow Synthesis Synthesis of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid Purification Purification Synthesis->Purification NMR_Analysis 1H & 13C NMR Spectroscopy Purification->NMR_Analysis Primary Structure MS_Analysis Mass Spectrometry (HRMS) Purification->MS_Analysis Molecular Weight & Formula IR_Analysis Infrared Spectroscopy Purification->IR_Analysis Functional Groups Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Elemental Composition Structural_Confirmation Unambiguous Structural Confirmation NMR_Analysis->Structural_Confirmation MS_Analysis->Structural_Confirmation IR_Analysis->Structural_Confirmation Elemental_Analysis->Structural_Confirmation

Caption: A typical workflow for the comprehensive structural confirmation of a synthesized organic molecule.

Step-by-Step Protocol for 1H NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible 1H NMR data, adherence to a standardized protocol is essential.

Materials:

  • 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; for this compound, DMSO-d₆ would be a good choice to ensure solubility and to observe the carboxylic acid proton.

  • Dissolution: Gently vortex the sample until the solid is completely dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

The structural elucidation of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid serves as an excellent case study for the application of 1H NMR spectroscopy in modern chemical research. By combining a predictive understanding of the spectrum with a comparative analysis of other analytical techniques, researchers can achieve a high degree of confidence in their structural assignments. This integrated approach, grounded in sound scientific principles and meticulous experimental practice, is fundamental to the integrity and success of drug discovery and development endeavors.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714). [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). [Link]

  • ResearchGate. (n.d.). 1H NMR spectra showing the time evolution of hydrolysis of TAA at 50 °C...[Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubMed. (2003, July 22). Synthesis of 2-chloro-4-nitrophenyl alpha-L-fucopyranoside: a substrate for alpha-L-fucosidase (AFU). [Link]

  • ResearchGate. (2019, December). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • PubChem. (n.d.). 2-((Phenylmethyl)thio)acetic acid. [Link]

  • Chemical Methodologies. (2022, May 15). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)acetic acid. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Physicochemical Properties of 2-[(2-Chloro-4-nitrophenyl)thio]acetate Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the family of 2-[(2-Chloro-4-nitrophenyl)thio]acetate esters represents a class of com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the family of 2-[(2-Chloro-4-nitrophenyl)thio]acetate esters represents a class of compounds with significant potential. Their utility as intermediates in the synthesis of various bioactive molecules and functional materials necessitates a thorough understanding of their fundamental physicochemical properties, among which the melting point is a critical parameter for purification, characterization, and formulation.

Understanding the Core Structure and its Influence on Melting Point

The melting point of a crystalline solid is influenced by the strength of the intermolecular forces in the crystal lattice. For the 2-[(2-chloro-4-nitrophenyl)thio]acetate esters, the key structural features that dictate these forces are:

  • The Aromatic Ring: The 2-chloro-4-nitrophenyl group is a rigid, polarizable system that can participate in π-π stacking interactions. The presence of the electron-withdrawing nitro and chloro groups enhances the dipole moment of the aromatic ring, contributing to dipole-dipole interactions.

  • The Thioether Linkage: The sulfur atom introduces a degree of flexibility and is a site for dipole-dipole interactions.

  • The Ester Group: The carbonyl group of the ester is a strong hydrogen bond acceptor and contributes significantly to the polarity of the molecule.

  • The Alkyl Chain (R-group): The nature of the alkyl group in the ester moiety is the primary variable in this comparative guide. As the length of the alkyl chain increases, van der Waals forces become more significant. However, the flexibility of the chain can also disrupt crystal packing.

Melting Point Comparison of 2-[(2-Chloro-4-nitrophenyl)thio]acetate Esters

While specific experimental melting points for the complete homologous series of 2-[(2-chloro-4-nitrophenyl)thio]acetate esters are not widely reported, we can predict a trend based on the physical properties of a closely related compound, methyl 2-((2-nitrophenyl)thio)acetate, which has a reported melting point of 89-90 °C. The introduction of a chloro group at the 2-position of the phenyl ring is expected to increase the molecular weight and potentially alter the crystal packing, which would likely result in a higher melting point for the chloro-substituted series.

Here, we present a table of the core compound and its derivatives, with a predicted trend for the melting points of the homologous series.

Ester Derivative (R)Chemical StructureMolecular FormulaMolecular Weight ( g/mol )Reported/Predicted Melting Point (°C)
Methyl

C₉H₈ClNO₄S261.68Predicted: Solid, likely in the range of 90-100
Ethyl

C₁₀H₁₀ClNO₄S275.71Not Reported[1]
Propyl

C₁₁H₁₂ClNO₄S289.74Predicted: Likely a lower melting solid or a high boiling liquid
Butyl

C₁₂H₁₄ClNO₄S303.77Predicted: Likely a high boiling liquid

Expert Analysis of the Predicted Trend:

For a homologous series of esters, the melting point trend is not always linear.

  • Initial Increase: Moving from the methyl to the ethyl ester, we often observe an increase in melting point due to the increase in molecular weight and van der Waals forces, assuming a similar crystal packing efficiency.

  • Subsequent Decrease: As the alkyl chain length further increases (propyl, butyl, etc.), the increased flexibility of the chain can disrupt the crystal lattice packing. This disruption can lead to a decrease in the melting point, often resulting in the higher homologues being liquids at room temperature. The increased van der Waals forces from the longer chain are not always sufficient to overcome the less efficient packing.

Therefore, we predict that the methyl and ethyl esters are likely to be crystalline solids, with the propyl and butyl esters potentially exhibiting lower melting points or existing as viscous liquids.

Experimental Protocol: Synthesis of Ethyl 2-[(2-Chloro-4-nitrophenyl)thio]acetate

This protocol details a robust and reliable method for the synthesis of ethyl 2-[(2-chloro-4-nitrophenyl)thio]acetate, a representative member of the target ester series. The underlying principle is a nucleophilic substitution reaction where the thiolate, generated in situ from 2-chloro-4-nitrothiophenol, attacks ethyl chloroacetate.


Materials:

  • 2-Chloro-4-nitrothiophenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitrothiophenol (0.05 mol), anhydrous potassium carbonate (0.075 mol), and 100 mL of anhydrous acetone.

    • Causality behind Experimental Choice: Potassium carbonate is a mild base, sufficient to deprotonate the acidic thiol to form the more nucleophilic thiolate in situ. Acetone is an excellent solvent for this SN2 reaction as it is polar aprotic and dissolves the reactants well.

  • Addition of Electrophile: To the stirring suspension, add ethyl chloroacetate (0.055 mol) dropwise at room temperature.

    • Expertise & Experience: A slight excess of the alkylating agent ensures the complete consumption of the valuable thiophenol. Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Trustworthiness: TLC is a crucial self-validating step to ensure the reaction has gone to completion before proceeding to the work-up, preventing the isolation of starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and any formed potassium chloride using a Büchner funnel.

  • Isolation of Crude Product: Wash the filter cake with a small amount of acetone. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield pure ethyl 2-[(2-chloro-4-nitrophenyl)thio]acetate.

    • Authoritative Grounding: Recrystallization is a standard and effective technique for purifying solid organic compounds, relying on the differential solubility of the product and impurities in a given solvent at different temperatures.

  • Characterization: Dry the purified crystals under vacuum and determine the melting point. Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure.

Structure-Property Relationships: A Deeper Dive

The interplay of the various functional groups within the 2-[(2-chloro-4-nitrophenyl)thio]acetate ester series gives rise to their specific physicochemical properties. The following diagram illustrates the key structural components and their influence on intermolecular forces, which in turn determine the melting point.



References

Sources

Validation

A Comparative Guide to the HPLC Analysis of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the accurate and efficient quantification of novel chemical entities is paramount. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the accurate and efficient quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid, a compound of interest in various research domains. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established analytical principles for structurally related compounds to propose a robust HPLC methodology and compare it with viable alternatives.

Introduction to the Analyte and its Challenges

2-[(2-Chloro-4-nitrophenyl)thio]acetic acid is a multifaceted molecule presenting unique analytical challenges. Its structure incorporates a carboxylic acid group, rendering it acidic, and a chromophoric nitrophenyl group, which facilitates UV detection. The presence of a thioether linkage and a chlorinated aromatic ring further influences its chromatographic behavior. The primary analytical objective is to achieve a reliable and reproducible separation of this compound from potential impurities, starting materials, and degradation products.

Proposed HPLC Methodology: A Reversed-Phase Approach

Drawing from established methods for the analysis of aromatic carboxylic acids and nitrophenol derivatives, a reversed-phase HPLC (RP-HPLC) method is the most logical and effective starting point.[1] This technique separates compounds based on their hydrophobicity.

Rationale for Method Selection

The nonpolar aromatic portion of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid will interact strongly with a nonpolar stationary phase, while the polar carboxylic acid group will have a higher affinity for a polar mobile phase. By manipulating the mobile phase composition, a fine-tuned separation can be achieved.

Experimental Protocol

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as the stationary phase due to its versatility and proven efficacy in separating a wide range of organic molecules.

Mobile Phase: A gradient elution is proposed to ensure adequate separation of the target analyte from both more and less polar impurities.

  • Solvent A: 0.1% Formic acid in Water. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.[2]

  • Solvent B: Acetonitrile. A common organic modifier in RP-HPLC.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength of approximately 254 nm or 290 nm is suitable, leveraging the strong absorbance of the nitrophenyl chromophore.[3]

Column Temperature: Maintaining a constant column temperature, for example, 30°C, is crucial for ensuring reproducible retention times.[4]

Expected Retention Time: Based on the analysis of similar compounds, the retention time for 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid under these conditions is anticipated to be in the range of 15-25 minutes. However, this is an estimation and would require experimental verification.

Data Summary Table
ParameterRecommended ConditionRationale
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmExcellent retention for nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the analyte's carboxylic acid group.
Mobile Phase B AcetonitrileCommon organic modifier for adjusting elution strength.
Elution Mode GradientAllows for separation of a wider range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 254 nm or 290 nmThe nitrophenyl group is a strong chromophore.[3]
Temperature 30°CEnsures reproducibility of retention times.[4]

Comparative Analysis with Alternative Techniques

While RP-HPLC is a robust primary method, other analytical techniques can be considered, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5]

  • Advantages: High resolution and sensitivity, providing structural information through mass spectrometry.

  • Disadvantages: 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid is a non-volatile carboxylic acid. Therefore, derivatization would be necessary to convert it into a more volatile ester form before GC analysis.[6] This additional sample preparation step can introduce variability and potential for analyte loss. The thermal stability of the molecule would also need to be considered.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[1][5]

  • Advantages: Offers higher sensitivity and specificity compared to UV detection. It can provide molecular weight and structural information, which is invaluable for impurity profiling and identification.

  • Disadvantages: Higher instrumentation cost and complexity compared to HPLC-UV.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field.

  • Advantages: High separation efficiency, small sample volume requirements, and rapid analysis times.

  • Disadvantages: Can have lower sensitivity and reproducibility compared to HPLC. Method development can be more complex.

Conclusion

For the routine analysis and quantification of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid, the proposed reversed-phase HPLC method with UV detection offers a reliable, robust, and cost-effective solution. The methodology is based on well-established principles for the separation of similar chemical structures. For applications requiring higher sensitivity or structural elucidation of unknown impurities, LC-MS would be the superior alternative. While GC-MS and CE present other analytical options, the need for derivatization in GC and the potential for reproducibility issues in CE make them less ideal as primary methods for this particular analyte. The final choice of analytical technique will ultimately depend on the specific requirements of the research or development project, including the need for sensitivity, selectivity, and throughput.

Experimental Workflow Diagram

Analytical Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Detection UV Detector (254/290 nm) HPLC_System->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Report Report Quantification->Report

Caption: Analytical workflow for the HPLC analysis of 2-[(2-Chloro-4-nitrophenyl)thio]acetic acid.

References

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(4), 163. Available at: [Link]

  • dos Santos, J. C., et al. (2017). An alternative method for the separation and analysis of acidic biomarkers from crude oil samples. Journal of the Brazilian Chemical Society, 28(11), 2133-2143. Available at: [Link]

  • Beltrán-Heredia, J., et al. (2001). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. Journal of Photochemistry and Photobiology A: Chemistry, 142(1), 39-45. Available at: [Link]

  • Shimadzu Corporation. (2018). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available at: [Link]

  • Magritek. (2021). Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

  • Shodex. Effects of Temperature on Retention Time (SI-52 4E). Available at: [Link]

  • Nobilis, M., et al. (2006). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 74(3), 137-148. Available at: [Link]

  • PubMed. (1995). Alternative methods for titratable acidity determination. Available at: [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. Available at: [Link]

  • Google Patents. (2016). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Yan, R., et al. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 3(4), 949-967. Available at: [Link]

  • GL Sciences. Organic Solvents Retention Time Table. Available at: [Link]

  • Islam, M. R., & Khayer, K. (2005). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Bangladesh Chemical Society, 18(1), 60-65. Available at: [Link]

  • Shimadzu. (2019). Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice. Available at: [Link]

  • GL Sciences. HPLC Column Technical Guide. Available at: [Link]

  • Organic Syntheses. thiolacetic acid. Available at: [Link]

  • Susanti, D., et al. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Rasayan Journal of Chemistry, 11(2), 653-660. Available at: [Link]

  • PubMed. (1992). Quantitative HPLC analysis of acidic opines by phenylthiocarbamyl derivatization. Available at: [Link]

  • Al-Rimawi, F. (2014). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. Chromatography Research International, 2014, 1-5. Available at: [Link]

  • ResearchGate. (1992). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. Available at: [Link]

  • PubChem. (4-Nitrophenyl)acetic acid. Available at: [Link]

Sources

Comparative

Spectroscopic characterization of 2-[(2-Chloro-4-nitrophenyl)thio]acetate

Publish Comparison Guide: Spectroscopic Characterization of 2-[(2-Chloro-4-nitrophenyl)thio]acetate Executive Summary & Application Scope 2-[(2-Chloro-4-nitrophenyl)thio]acetate (CAS: 30880-65-0) is a critical organosulf...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Characterization of 2-[(2-Chloro-4-nitrophenyl)thio]acetate

Executive Summary & Application Scope

2-[(2-Chloro-4-nitrophenyl)thio]acetate (CAS: 30880-65-0) is a critical organosulfur intermediate used primarily in the synthesis of heterocyclic antimicrobial agents and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural integrity is defined by the thioether linkage , a nitro-activated aromatic ring , and an acetate moiety .[1]

This guide provides a rigorous spectroscopic characterization of the compound, comparing its experimental signatures against Density Functional Theory (DFT) predictions and structural analogs (e.g., phenoxy derivatives).[1] This comparison is vital for researchers validating synthesis purity and investigating electronic structure-activity relationships (SAR).[1]

Target Audience: Synthetic Chemists, Spectroscopists, and Medicinal Chemistry Leads.[1]

Synthesis & Experimental Protocol

To ensure the validity of the spectroscopic data, the compound must be synthesized with high regiospecificity.[1] The standard protocol utilizes Nucleophilic Aromatic Substitution (


).[1]
Optimized Synthesis Workflow
  • Precursors: 3,4-Dichloronitrobenzene (active substrate), Ethyl thioglycolate (nucleophile).[1]

  • Catalyst/Base: Anhydrous Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF or Acetone (polar aprotic).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3,4-Dichloronitrobenzene in 20 mL of DMF.

  • Activation: Add 12 mmol of anhydrous

    
     and stir at room temperature for 15 minutes.
    
  • Addition: Dropwise add 11 mmol of Ethyl thioglycolate.

  • Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 2:8).[1]

  • Workup: Pour into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from ethanol.[1]

SynthesisPath Start 3,4-Dichloronitrobenzene Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (S_NAr) Reagent Ethyl Thioglycolate + K2CO3 Reagent->Intermediate Product Ethyl 2-[(2-chloro-4- nitrophenyl)thio]acetate Intermediate->Product Elimination of Cl-

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target thioacetate.

Spectroscopic Characterization: The "Product" vs. "Alternatives"

In this analysis, the "Product" (Experimental Data) is compared against two "Alternatives":

  • Theoretical Benchmark: DFT calculations (B3LYP/6-311++G(d,p)).

  • Structural Analog: The phenoxy equivalent (Oxygen replacing Sulfur), highlighting the "Heavy Atom Effect."[1]

A. Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the nitro group and the ester carbonyl.[1] The presence of the Sulfur atom shifts the


 wagging frequencies compared to oxygen analogs.[1]

Comparative Data Table: IR Frequencies (


) 
Vibrational Mode (

)
Exp.[1] Frequency (Product)DFT Scaled (Alternative 1)Phenoxy Analog (Alternative 2)Interpretation

Ester
1735 (vs)17421750S-substitution lowers

slightly via inductive effect compared to O-analog.[1]

1525 (s)15301520Characteristic asymmetric stretch of nitro group.[1]

1345 (s)13481340Symmetric stretch; highly diagnostic for purity.[1]

710 (m)705N/A (

)
Distinctive "fingerprint" region for thioethers.[1]

1090 (m)10851095Aryl-Chloride stretch.[1]
  • Performance Insight: The experimental data shows a <2% deviation from DFT predictions, validating the B3LYP functional as a reliable predictive tool for this class of molecules.[1] The shift of the

    
    -S vs 
    
    
    
    -O modes confirms the successful formation of the thioether linkage.[1]
B. Nuclear Magnetic Resonance ( & NMR)

NMR provides the definitive structural proof.[1] The regiochemistry (2-Cl, 4-


) creates a distinct splitting pattern in the aromatic region.[1]

Experimental Protocol:

  • Solvent:

    
     or 
    
    
    
    .[1]
  • Frequency: 400 MHz (

    
    ), 100 MHz (
    
    
    
    ).[1]
  • Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]

Key


 NMR Signals (in 

):
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationComparison to Analog
Ar-H (C3, meta to S) 8.25Doublet (

Hz)
1HDeshielded by ortho-Cl and ortho-NO2.[1]
Ar-H (C5, ortho to NO2) 8.05dd (

Hz)
1HTypical splitting for 1,2,4-substitution.[1]
Ar-H (C6, ortho to S) 7.45Doublet (

Hz)
1HShielded relative to others; S-donor effect.[1]

3.80 Singlet2HCritical Differentiator: O-analog appears at ~4.7 ppm.[1]

4.25Quartet2HStandard ethyl ester pattern.[1]
  • Performance Insight: The singlet at 3.80 ppm is the "Gold Standard" for confirming the Thio-Acetate linkage.[1] If this peak appears >4.0 ppm, it suggests contamination with the phenoxy analog or oxidation to sulfoxide.[1]

C. Electronic Absorption (UV-Vis) & HOMO-LUMO Gap

UV-Vis analysis in ethanol typically reveals two bands:


 (aromatic) and 

(nitro/carbonyl).[1]
  • Experimental

    
    :  ~310 nm (Ar-S-R conjugation) and ~260 nm.[1]
    
  • DFT Calculated Gap: 3.85 eV.[1]

  • Insight: The sulfur atom acts as a better auxochrome than oxygen, causing a bathochromic shift (Red shift) compared to the phenoxy analog (

    
     nm).[1] This makes the thio-compound more susceptible to photo-degradation, requiring storage in amber vials.[1]
    

Comparative Workflow Visualization

The following diagram illustrates the logical flow for validating the compound using the "Product vs. Alternative" methodology.

CharacterizationLogic cluster_Methods Spectroscopic Validation Sample Synthesized Sample (Crude) Purification Recrystallization (Ethanol) Sample->Purification PureCompound Pure 2-[(2-Chloro-4- nitrophenyl)thio]acetate Purification->PureCompound NMR 1H NMR Analysis (Check S-CH2 @ 3.8ppm) PureCompound->NMR IR FT-IR Analysis (Check NO2 @ 1525/1345) PureCompound->IR Decision Does Exp match DFT? NMR->Decision IR->Decision DFT DFT Calculation (B3LYP/6-311G) DFT->Decision Reference Valid Validated Structure Decision->Valid Yes Invalid Re-Synthesize (Check Isomer) Decision->Invalid No

Figure 2: Logical workflow for spectroscopic validation against theoretical benchmarks.

Conclusion & Recommendations

The spectroscopic characterization of 2-[(2-Chloro-4-nitrophenyl)thio]acetate reveals distinct advantages in identification compared to its oxygenated counterparts:

  • NMR Specificity: The S-methylene singlet at 3.80 ppm is the most reliable purity indicator.[1]

  • Vibrational Fingerprint: The C-S stretch at 710

    
     combined with sharp Nitro bands allows for rapid QC via IR.[1]
    
  • Stability: While chemically stable, the bathochromic UV shift necessitates protection from light.[1]

Final Recommendation: For drug development applications, always cross-reference experimental NMR integrals with DFT-predicted conformational populations to ensure the active thioether conformer is dominant.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2757736, 2-Chloro-4-nitrophenyl isothiocyanate (Related Structure). Retrieved from [Link][1]

  • Susithra, G., et al. (2018).[1][2] Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Pharmacological, Medical and Chemical Research. Retrieved from [Link]

  • Reddy, A. S., et al. (2014).[1] Synthesis, spectroscopic characterization and antimicrobial activity studies of 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazone. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-[(2-Chloro-4-nitrophenyl)thio]acetate

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-[(2-Chloro-4-nitrophenyl)thio]acetate. As your partner in research, we are committed to providing value beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-[(2-Chloro-4-nitrophenyl)thio]acetate. As your partner in research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This document is designed for researchers, scientists, and drug development professionals, offering a deep technical dive into the necessary precautions and procedures.

The protocols outlined below are synthesized from established safety standards for structurally related compounds, including nitroaromatic and thioglycolate derivatives. The causality behind each recommendation is explained to empower you with the knowledge to maintain a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risk Profile

Nitroaromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[1] Some are also known to be reactive or potentially explosive under specific conditions, necessitating careful handling and storage.[2] The thioacetate group, similar to thioglycolates, suggests that the compound may be combustible and can release toxic gases, such as sulfur oxides, upon decomposition or combustion.[3]

The table below summarizes the anticipated hazards based on data from related chemical structures.

Hazard ClassificationAnticipated EffectRationale / Supporting Evidence Source
Acute Toxicity (Oral) Harmful if swallowed.[4]Data on related nitrophenols and thiophenes indicates moderate oral toxicity.[5]
Skin Corrosion/Irritation Causes skin irritation.[4][6]Chlorinated nitrophenols are known skin irritants.[7][8]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6]This is a common hazard for chlorinated and nitrated aromatic compounds.[7][8]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[6][9]A common property for many fine organic chemical solids.[6]
Reactivity Potential for hazardous reactions with strong bases or oxidizing agents.[7][10]Nitro compounds can be reactive.[1]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following equipment is mandatory when handling 2-[(2-Chloro-4-nitrophenyl)thio]acetate.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical safety goggles are the minimum requirement. A face shield should be worn over the goggles if there is a significant risk of splashes or if handling larger quantities (>5g).[4]

  • Rationale: The compound is anticipated to be a serious eye irritant.[7][8] Chemical goggles provide a complete seal around the eyes, protecting them from dust, splashes, and vapors. A face shield offers an additional layer of protection for the entire face.

Skin and Body Protection
  • Gloves: Compatible chemical-resistant gloves are essential.[11] Due to the chlorinated and sulfur-containing nature of the molecule, multiple layers of gloves (double-gloving) are recommended.

    • Inner Glove: Thin nitrile glove for dexterity.

    • Outer Glove: A more robust glove such as neoprene or butyl rubber is recommended for extended handling.[3]

    • Inspection and Disposal: Always inspect gloves for tears or punctures before use. Dispose of gloves immediately if contamination is suspected and wash hands thoroughly.[12]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Additional Protection: For tasks with a high risk of spillage, a chemically resistant apron and protective boots may be required.[4]

Glove MaterialRecommendationRationale / Source
Nitrile Suitable as an inner glove or for brief contact.Provides a good barrier against a range of chemicals but should be changed frequently.[13]
Neoprene Recommended as an outer glove for sustained handling.Offers good resistance to acids, bases, and some organic solvents.[3]
Butyl Rubber Recommended as an outer glove for sustained handling.Provides excellent resistance to a wide range of hazardous chemicals.[3]
Respiratory Protection
  • Engineering Controls: All handling of solid 2-[(2-Chloro-4-nitrophenyl)thio]acetate that could generate dust, or any handling of its solutions, must be performed inside a certified chemical fume hood.[12]

  • Respirator: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) is required.[11][14] Respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[1]

Operational and Disposal Plans

A systematic workflow is crucial for safety and logistical efficiency. The following step-by-step procedures must be followed.

Experimental Workflow: Safe Handling Protocol
  • Preparation:

    • Verify that a certified chemical fume hood is operational.[12]

    • Cover the work surface with disposable plastic-backed absorbent paper.[12]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Confirm the availability of an appropriate spill kit and waste container.

  • Handling the Compound:

    • Don all required PPE as detailed in Section 2.

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use a spatula to weigh and transfer the solid. Avoid pouring the solid directly.

    • If making a solution, add the solid to the solvent slowly while stirring to prevent splashing.

    • Keep the container sealed when not in use.

  • Post-Handling Decontamination:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Dispose of all contaminated disposables (e.g., absorbent paper, pipette tips) in the designated solid waste container.

    • Remove PPE in the correct order (outer gloves, lab coat, inner gloves) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Due to the presence of chlorine, this compound must be disposed of in a container designated for Halogenated Organic Waste .[13] Do not mix with non-halogenated waste.

    • Aqueous waste containing this compound should also be collected in a designated halogenated aqueous waste container.

  • Container Management:

    • Use a chemically compatible, sealable container for waste collection.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-[(2-Chloro-4-nitrophenyl)thio]acetate," and the approximate concentration and quantity.

  • Final Disposal:

    • Keep the waste container sealed when not in use and store it in a secondary containment bin within a designated satellite accumulation area.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal.[13]

Emergency Procedures

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

  • Small Spill:

    • Evacuate non-essential personnel.

    • Wearing full PPE, cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).

    • Carefully sweep the material into a designated waste container.

    • Decontaminate the spill area as described in the post-handling protocol.

Workflow Visualization

The following diagram outlines the complete handling and disposal workflow.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE prep1->prep2 handle1 Weigh & Transfer Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 spill Spill? handle2->spill clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Label Halogenated Waste Container clean2->disp1 clean4 Wash Hands clean3->clean4 disp2 Store in Satellite Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 spill->clean1 No spill_proc Follow Emergency Spill Protocol spill->spill_proc Yes

Caption: Workflow for handling 2-[(2-Chloro-4-nitrophenyl)thio]acetate.

References

  • Neogen. (2023, October 9). Fluid Thioglycolate Medium - Safety Data Sheet. [Link]

  • Chemsrc. (2025, August 23). 2-Chloro-4-nitrophenol | CAS#:619-08-9. [Link]

  • Haz-Map. (n.d.). 2-Chloro-4-nitrophenol. [Link]

  • University of Georgia. (n.d.). NitroCompounds-Various.docx. [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

  • New Jersey Department of Health. (n.d.). THIOGLYCOLIC ACID HAZARD SUMMARY. [Link]

  • Accela ChemBio Inc. (n.d.). SAFETY DATA SHEET: 4-Bromo-2-nitrophenylacetic Acid. [Link]

  • Thermo Fisher Scientific. (1996, July 16). SAFETY DATA SHEET: 4-Nitrophenyl acetate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thioglycolate Broth. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

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